molecular formula C18H19ClN4 B602451 Clozapine-d4 CAS No. 204395-52-8

Clozapine-d4

Número de catálogo: B602451
Número CAS: 204395-52-8
Peso molecular: 330.8 g/mol
Clave InChI: QZUDBNBUXVUHMW-MKQHWYKPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clozapine-D4 is a deuterated stable isotope-labeled analog of clozapine, specifically designed for use in quantitative analytical methods. Clozapine is recognized as the gold standard pharmacotherapy for treatment-resistant schizophrenia and is the only antipsychotic with demonstrated efficacy in reducing suicidal behavior . Its superior efficacy is attributed to a unique multimodal mechanism of action, which differs from all other antipsychotics. Unlike typical antipsychotics that act primarily through high-affinity antagonism of dopamine D2 receptors, clozapine exhibits a more complex receptor profile, with weak binding to D2 receptors and higher affinity for dopamine D4 receptors , various serotonergic receptors (e.g., 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) , adrenergic, and histaminergic receptors . A leading hypothesis for its unique efficacy suggests it may function as a muscarinic M4 receptor partial agonist, a mechanism now being explored by novel investigational antipsychotics . Clozapine is extensively metabolized in the liver, primarily by cytochrome P450 isozymes CYP1A2 and CYP3A4, with a mean elimination half-life of 8 to 12 hours . Consequently, this compound serves as an essential internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. Its primary research applications include precise quantification of clozapine and its metabolites (such as N-desmethylclozapine, norclozapine) in pharmacokinetic studies, therapeutic drug monitoring, and investigations into the cellular and molecular mechanisms underlying treatment-resistant schizophrenia .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-MKQHWYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135565
Record name 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204395-52-8
Record name 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204395-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204395-52-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Clozapine-d4: A Technical Guide for its Application in Quantitative Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Role of a Stable Isotope-Labeled Internal Standard

In the realm of quantitative analysis, particularly in complex biological matrices, precision and accuracy are paramount. Clozapine-d4, a deuterated analog of the atypical antipsychotic drug clozapine, serves as an indispensable tool in achieving this goal. Its primary application in research is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of clozapine and its metabolites, such as norclozapine, using mass spectrometry (MS)-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3]

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest (the unlabeled clozapine) during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the native analyte by the mass spectrometer. By adding a known concentration of this compound to each sample at the beginning of the analytical process, it effectively normalizes for any variations in sample extraction, matrix effects, or instrument response. This ensures a highly reliable and reproducible quantification of clozapine in diverse biological samples such as plasma, serum, and urine.[4][5] This technique is a cornerstone of therapeutic drug monitoring (TDM), pharmacokinetic studies, clinical toxicology, and forensic analysis.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of clozapine using this compound as an internal standard, as cited in various research applications.

Table 1: Mass Spectrometry Parameters for Clozapine and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Application Note
Clozapine327270Used as a quantifier in MS/MS analysis.[6][7]
Norclozapine313270Primary metabolite of clozapine, often quantified simultaneously.[6][7]
This compound (IS) 331 272 The distinct mass shift allows for its use as an internal standard.[6][7]
Table 2: Performance Characteristics of Clozapine Quantification Assays Using this compound
ParameterValueMatrixMethod
Linearity Range10 - 1000 ng/mLHuman Plasma, Whole BloodMiniature Mass Spectrometry (Mini-MS)[6][7]
Linearity (R²)0.98 - 0.9991Human Plasma, Whole BloodMiniature Mass Spectrometry (Mini-MS)[6][7]
Inter-assay CV (%)7.9 - 14.1% (Clozapine)Plasma, Blood ExtractsMiniature Mass Spectrometry (Mini-MS)[6]
Inter-assay CV (%)1.6 - 14.6% (Norclozapine)Plasma, Blood ExtractsMiniature Mass Spectrometry (Mini-MS)[6]
Accuracy (%)85 - 117%Plasma, Blood ExtractsMiniature Mass Spectrometry (Mini-MS)[6]
Precision (% RSD)<5%PlasmaIsotopic Internal Calibration LC-MS/MS[4]
Accuracy (% Nominal)104 - 112%PlasmaIsotopic Internal Calibration LC-MS/MS[4]
Limit of Quantification1.0 ng/mL (Serum), 2.0 ng/mL (Urine)Serum, UrineLC-MS/MS[5]

Experimental Protocols

Protocol 1: Ultrafast Analysis of Clozapine in Serum via SPE-MS/MS

This protocol is adapted from a high-throughput method enabling analysis in under 15 seconds per sample.[8]

1. Sample Preparation:

  • To 200 µL of serum sample, add 400 µL of acetonitrile containing 0.1% formic acid.
  • Add 100 µL of methanol containing the internal standard, this compound, at a concentration of 200 ng/mL.
  • Vortex the samples to ensure thorough mixing and protein precipitation.
  • Centrifuge at 2,000 xg for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a 96-well plate.
  • Dilute the supernatant 1:10 with water.
  • Seal the plate and proceed to analysis.

2. Instrumental Analysis:

  • System: Agilent RapidFire High-Throughput Mass Spectrometry System or equivalent online Solid Phase Extraction (SPE) system coupled to a tandem mass spectrometer.
  • Injection: The system aspirates the sample directly from the 96-well plate.
  • SPE: The sample is loaded onto an SPE cartridge to remove salts and phospholipids, followed by elution directly into the mass spectrometer.
  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions specified in Table 1.

3. Data Analysis:

  • Quantify clozapine by calculating the peak area ratio of the analyte to the internal standard (this compound).
  • Generate a calibration curve using standards prepared in a blank matrix and analyzed with the same procedure.
  • Determine the concentration of clozapine in unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General LC-MS/MS Analysis in Serum/Urine after Liquid-Liquid Extraction

This protocol is a more traditional, yet robust, method for clozapine quantification.[5]

1. Sample Preparation:

  • Pipette a defined volume of serum or urine into a clean extraction tube.
  • Add a known amount of this compound solution (as the internal standard).
  • Alkalinize the sample by adding a suitable buffer (e.g., sodium carbonate).
  • Add an immiscible organic solvent (e.g., ethyl acetate) for extraction.
  • Vortex vigorously to facilitate the transfer of analytes into the organic phase.
  • Centrifuge to separate the aqueous and organic layers.
  • Carefully transfer the organic layer to a new tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a mobile phase-compatible solution.

2. Chromatographic Separation (LC):

  • Column: A suitable reversed-phase column, such as a Synergi Polar RP.[5]
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol).[5]
  • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

3. Mass Spectrometric Detection (MS/MS):

  • Ionization: Use positive electrospray ionization (ESI+).
  • Detection: Operate in MRM mode, monitoring at least two transitions for each analyte to confirm identity and quantify. Use the transitions listed in Table 1.

4. Quantification:

  • Follow the same data analysis procedure as described in Protocol 1, using the ratio of the clozapine peak area to the this compound peak area.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for quantifying clozapine in biological samples using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Urine) Add_IS Spike with known amount of this compound (IS) Sample->Add_IS Precip Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Extract Extraction (SPE or LLE) Evap Evaporation & Reconstitution (for LLE) Extract->Evap If LLE LC Liquid Chromatography (Separation) Extract->LC Centrifuge->Extract Evap->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Clozapine / this compound) MS->Ratio Quant Determine Final Concentration Ratio->Quant CalCurve Generate Calibration Curve CalCurve->Quant

Caption: Workflow for clozapine quantification using a deuterated internal standard.

Logical Relationship of Internal Standard Correction

This diagram illustrates the logical principle of how this compound corrects for experimental variability.

G cluster_process Analytical Process Variability Analyte Clozapine (Analyte) Signal: A Loss Sample Loss Matrix Effects Instrument Fluctuation Analyte->Loss IS This compound (IS) Signal: IS IS->Loss Result Corrected Signal Ratio (A' / IS') Loss->Result Both are affected proportionally Final Accurate Quantification Result->Final

Caption: How an internal standard corrects for analytical variability.

References

Clozapine-d4 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Clozapine-d4. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. This guide also delves into the signaling pathways associated with Clozapine, the parent compound of this compound.

Chemical Properties and Structure

This compound, a deuterated analog of the atypical antipsychotic drug Clozapine, is primarily utilized as an internal standard in quantitative analyses, such as those performed with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of four deuterium atoms into the piperazine ring provides a distinct mass difference, facilitating accurate quantification of the non-deuterated drug in biological matrices.

Chemical Structure

The chemical structure of this compound is characterized by a tricyclic dibenzodiazepine core, identical to that of Clozapine, with the key difference being the presence of four deuterium atoms on the piperazine moiety.

IUPAC Name: 8-chloro-11-(4-methyl-1-piperazinyl-d4)-5H-dibenzo[b,e]diazepine

SMILES String: ClC(C=C1)=CC2=C1NC(C=CC=C3)=C3C(N4C([2H])([2H])CN(C)CC4([2H])[2H])=N2

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₅D₄ClN₄
Molecular Weight 330.85 g/mol
CAS Number 204395-52-8
Appearance Light Yellow to Yellow Solid
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml
Storage Temperature -20°C

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound in a research setting. The following sections provide an overview of analytical methods and a proposed synthesis and purification protocol.

Analytical Protocols

This compound is instrumental as an internal standard for the quantification of Clozapine in various biological samples. Below are summaries of typical analytical methods.

Objective: To quantify Clozapine and its metabolites in serum and urine.

Sample Preparation:

  • To a 100 µL sample (serum or urine), add the internal standard, this compound.

  • Perform a single-step liquid-liquid extraction under alkaline conditions using ethyl acetate as the organic solvent.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: Synergi Polar RP column.

  • Mobile Phase: Gradient elution with 1 mM ammonium formate and methanol.

  • Flow Rate: As per standard LC-MS/MS protocols.

Mass Spectrometry Conditions:

  • Ionization: Positive electrospray ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor at least two transitions for both Clozapine and this compound to ensure accurate identification and quantification.

Workflow for LC-MS/MS Analysis:

LC-MS/MS analytical workflow.

Objective: To determine the concentration of Clozapine in human blood.

Sample Preparation:

  • Isolate Clozapine and the internal standard, this compound, from the blood sample using solid-phase extraction (SPE).

  • The specific SPE cartridge and elution solvents should be optimized for the best recovery.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is necessary to ensure good separation and peak shape.

Mass Spectrometry Conditions:

  • Ionization: Electron Impact (EI).

  • Mode: Selected Ion Monitoring (SIM) or MRM for enhanced sensitivity and selectivity.

  • Ions to Monitor: Select characteristic ions for both Clozapine and this compound.

Proposed Synthesis and Purification Protocol

The synthesis can be envisioned as a two-part process: the synthesis of deuterated N-methylpiperazine and its subsequent coupling with the dibenzodiazepine core.

Part 1: Synthesis of N-methyl-d4-piperazine

A common method for deuteration involves reductive amination using a deuterated reducing agent.

  • Reaction: Start with piperazine and react it with a deuterated formaldehyde source (paraformaldehyde-d2) in the presence of a deuterated reducing agent like sodium borodeuteride (NaBD₄). This will introduce two deuterium atoms. To achieve d4, a starting material like piperazine-d8 could be methylated. A more direct approach would be the reductive amination of piperazine-d8 with formaldehyde. A commercially available starting material is N-Methylpiperazine-2,2,3,3,5,5,6,6-d8.

Part 2: Coupling with the Dibenzodiazepine Core

The synthesis of the clozapine core typically involves the cyclization of an appropriate anthranilic acid derivative. The final step is the coupling of the deuterated piperazine.

  • Starting Material: 8-chloro-10,11-dihydro-5H-dibenzo[b,e]diazepin-11-one.

  • Activation: The lactam is activated, for example, by conversion to a thio-lactam or by using a coupling agent like phosphorus oxychloride (POCl₃).

  • Coupling: The activated intermediate is then reacted with the synthesized N-methyl-d4-piperazine to yield this compound.

Proposed Synthesis Workflow:

Proposed synthesis workflow for this compound.

After synthesis, this compound would require purification to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species.

1. Extraction and Washing:

  • The reaction mixture is typically quenched and extracted with an organic solvent.

  • The organic layer is washed with brine and dried over a desiccant like sodium sulfate.

2. Chromatography:

  • Flash Column Chromatography: The crude product can be purified by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to separate the product from impurities.

3. Recrystallization:

  • For final purification, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone) can be employed to obtain a highly pure crystalline product. The choice of solvent is critical and may require some experimentation.

4. Purity Analysis:

  • The purity of the final product should be confirmed by HPLC, and the identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.

Signaling Pathways of Clozapine

As an isotopic analog, this compound is expected to interact with the same biological targets and affect the same signaling pathways as Clozapine. Clozapine's unique therapeutic profile is attributed to its complex pharmacology, involving multiple neurotransmitter systems.

Receptor Binding Profile

Clozapine is an antagonist at various receptors, with a notable high affinity for dopamine D4 and serotonin 5-HT2A receptors, and a lower affinity for dopamine D2 receptors compared to typical antipsychotics. This profile is believed to contribute to its efficacy in treatment-resistant schizophrenia and its lower incidence of extrapyramidal side effects. It also has significant antagonistic effects on adrenergic, cholinergic, and histaminergic receptors.

Key Signaling Pathways

Clozapine modulates several intracellular signaling cascades, which are thought to be central to its therapeutic and side effects.

Dopamine and Serotonin Receptor Signaling: Clozapine's antagonism of D2 and 5-HT2A receptors modulates downstream signaling pathways, including the cAMP and phosphoinositide pathways, ultimately influencing gene expression and neuronal activity.

Glycogen Synthase Kinase 3 (GSK-3) Pathway: Clozapine has been shown to inhibit GSK-3β, a key enzyme in various signaling pathways, including those involved in mood regulation and neurodevelopment. This inhibition can occur through the Akt and Wnt signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have indicated that clozapine can activate the MEK/ERK pathway, a component of the MAPK signaling cascade, which is involved in neuronal plasticity and survival.

Signaling Pathway Diagram:

Overview of Clozapine's signaling pathways.

This guide provides a foundational understanding of this compound, from its fundamental chemical characteristics to its application in complex analytical methods and its relationship to the broader pharmacology of Clozapine. The provided protocols and diagrams are intended to aid researchers in their experimental design and data interpretation.

The Use of Deuterium-Labeled Clozapine in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled clozapine in mass spectrometry, primarily as an internal standard for the quantitative analysis of clozapine and its metabolites in biological matrices. This document details the experimental protocols, presents quantitative data from various studies, and illustrates relevant biological pathways and analytical workflows.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its narrow therapeutic window and the potential for serious side effects, therapeutic drug monitoring (TDM) of clozapine and its major metabolites, norclozapine (N-desmethylclozapine) and clozapine-N-oxide, is crucial for optimizing patient dosage and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of clozapine due to its high sensitivity, selectivity, and accuracy.

The use of a stable isotope-labeled internal standard, such as deuterium-labeled clozapine (e.g., clozapine-d4 or clozapine-d8), is essential for reliable LC-MS/MS quantification. These internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium atoms. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.

Experimental Protocols

The following sections outline common experimental procedures for the quantification of clozapine in biological matrices using deuterium-labeled clozapine as an internal standard. These protocols are synthesized from various published methods.

Sample Preparation

A critical step in the bioanalytical workflow is the extraction of clozapine and its metabolites from complex biological matrices like plasma, serum, or urine. The goal is to remove interfering substances while efficiently recovering the analytes of interest.

1. Protein Precipitation:

  • Objective: To remove proteins from the sample, which can interfere with the analysis.

  • Procedure:

    • To 200 µL of serum or plasma, add 400 µL of acetonitrile containing 0.1% formic acid.

    • Add 100 µL of methanol containing the internal standard, this compound, at a concentration of 200 ng/mL.[1]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a new tube or a 96-well plate for further processing or direct injection into the LC-MS/MS system.[1] In some methods, a dilution step (e.g., 1:10 with water) is performed before analysis.[1]

2. Liquid-Liquid Extraction (LLE):

  • Objective: To separate the analytes from the sample matrix based on their differential solubility in two immiscible liquids.

  • Procedure:

    • To a sample of serum or urine, add the deuterium-labeled internal standard (e.g., this compound).[2]

    • Adjust the pH of the sample to alkaline conditions.[2]

    • Add an organic solvent such as ethyl acetate.[2]

    • Vortex vigorously to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic layer containing the analytes to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Chromatographic Separation:

  • Objective: To separate clozapine and its metabolites from each other and from other endogenous components of the sample matrix before they enter the mass spectrometer.

  • Typical Conditions:

    • Column: A reversed-phase column, such as a Synergi Polar RP column, is often used.[2]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol) is commonly employed.[2]

    • Flow Rate: The flow rate is typically in the range of 0.2-0.7 mL/min.[3]

2. Mass Spectrometric Detection:

  • Objective: To detect and quantify the separated analytes based on their mass-to-charge ratio (m/z).

  • Typical Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after collision-induced dissociation (CID).[2] This highly selective technique minimizes interferences.

    • MRM Transitions: The specific precursor and product ions (Q1/Q3) for clozapine, its metabolites, and the deuterium-labeled internal standard are monitored. Examples of these transitions are provided in the table below.

Quantitative Data

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for clozapine analysis using deuterium-labeled internal standards.

Table 1: MRM Transitions for Clozapine and Related Compounds

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Clozapine327.0270.1
Clozapine327.0192.1
Norclozapine313.0192.1
Norclozapine313.0270.1
This compound (IS)331.0192.2

Data sourced from Agilent Technologies Application Note.[1]

Table 2: Performance Characteristics of a Mini-MS Assay for Clozapine and Norclozapine

ParameterClozapineNorclozapine
Linearity Range10 - 1000 ng/mL10 - 1000 ng/mL
0.98 - 0.990.98 - 0.99
Limit of Quantification (LOQ)10 ng/mL (plasma/blood), 41.7 ng/mL (DBS)10 ng/mL (plasma/blood), 41.7 ng/mL (DBS)
Inter-assay CV (%)7.9 - 14.11.6 - 14.6
Accuracy (%)85 - 11785 - 117

Data from a study on a miniature mass spectrometer for point-of-care monitoring.[4]

Table 3: Validation Data for an Automated Extraction and Flow-Injection MS/MS Method

ParameterClozapineNorclozapine
Limit of Quantitation (LOQ)0.01 mg/L0.01 mg/L
Inter-batch Precision (%RSD) at LOQ3.5%5.5%
Intra-plate Accuracy95% - 104% of nominal95% - 104% of nominal
Inter-plate Accuracy95% - 104% of nominal95% - 104% of nominal
Overall Process Efficiency56% - 70%66% - 77%
Mean Relative Process Efficiency98%99%

Data from a study on automated analysis of clozapine and norclozapine.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of clozapine in a biological sample using a deuterium-labeled internal standard and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Serum) add_is Addition of Deuterium-Labeled Clozapine (IS) sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS System supernatant->lcms chromatography Chromatographic Separation ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing clozapine_signaling cluster_receptors Receptor Interactions cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects clozapine Clozapine dopamine_r Dopamine Receptors (D1, D2, D4) clozapine->dopamine_r serotonin_r Serotonin Receptors (5-HT2A, 5-HT2C) clozapine->serotonin_r muscarinic_r Muscarinic Receptors (M1) clozapine->muscarinic_r adrenergic_r Adrenergic Receptors (α1) clozapine->adrenergic_r wnt Wnt Signaling Pathway clozapine->wnt jak_stat JAK-STAT Pathway clozapine->jak_stat pi3k_akt PI3K/Akt Pathway dopamine_r->pi3k_akt serotonin_r->pi3k_akt gsk3b GSK-3β Inhibition pi3k_akt->gsk3b glucose_uptake Reduced Glucose Uptake pi3k_akt->glucose_uptake wnt->gsk3b inflammation Modulation of Inflammation jak_stat->inflammation cell_survival Increased Cell Survival gsk3b->cell_survival

References

The Critical Role of Clozapine-d4 as an Internal Standard in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the precise and accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of an internal standard is a fundamental practice to ensure the reliability of these measurements, particularly in complex matrices like plasma, serum, and urine. This guide delves into the core principles and practical applications of using Clozapine-d4, a deuterated analog of the atypical antipsychotic drug Clozapine, as an internal standard in modern analytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Foundational Principle: Why an Internal Standard is Essential

Quantitative analysis in bioanalytical settings is susceptible to various sources of error that can compromise the accuracy and precision of the results. These errors can arise during sample preparation, such as analyte loss during extraction, and from instrumental variability, including fluctuations in injection volume and detector response. An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a known, constant concentration to all samples, including calibrators and quality controls, prior to sample processing.

By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized. This is because both the analyte and the internal standard are subjected to the same experimental conditions and are therefore affected proportionally by any systematic or random errors. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency in the mass spectrometer, and have a comparable extraction recovery, but be chromatographically distinguishable from the analyte itself.

This compound: The Gold Standard for Clozapine Analysis

For the quantification of Clozapine, the use of a stable isotope-labeled internal standard (SIL-IS), specifically this compound, is considered the gold standard. This compound is structurally identical to Clozapine, with the exception that four hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This subtle yet significant modification results in a 4 Dalton mass difference, allowing for their distinct detection by a mass spectrometer, while their chemical and physical behaviors remain virtually identical.

The primary advantages of using this compound as an internal standard include:

  • Minimized Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer. Since this compound has the same retention time and ionization characteristics as Clozapine, it experiences the same matrix effects, allowing for accurate compensation.

  • Correction for Extraction Variability: During sample preparation steps like liquid-liquid extraction (LLE) or protein precipitation (PPT), analyte recovery can be inconsistent. This compound, behaving identically to Clozapine, will be lost in the same proportion, ensuring the analyte-to-IS ratio remains constant.

  • Compensation for Instrumental Fluctuations: Minor variations in injection volume or instrument sensitivity are effectively corrected by the constant analyte-to-IS ratio.

Experimental Workflow and Methodologies

The quantification of Clozapine in biological samples using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The initial step involves the extraction of Clozapine and this compound from the biological matrix. Two common techniques are employed:

  • Liquid-Liquid Extraction (LLE): This method involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent. A typical LLE protocol for Clozapine analysis involves the addition of an alkaline buffer to the sample, followed by the addition of an organic solvent such as ethyl acetate. After vortexing and centrifugation, the organic layer containing the analytes is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Protein Precipitation (PPT): This is a simpler and faster technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected and can be directly injected or further processed before injection into the LC-MS/MS system.

Chromatographic Separation

Liquid chromatography is used to separate Clozapine and its metabolites from other endogenous components in the sample extract before they enter the mass spectrometer. A reversed-phase C18 column is commonly used for this purpose. The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile), often run in a gradient elution mode to achieve optimal separation.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. The analysis is typically performed in the positive electrospray ionization (ESI+) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Clozapine and this compound are monitored.

Table 1: Typical MRM Transitions for Clozapine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Clozapine327.1270.2
This compound331.1270.2

The selection of these specific ion transitions provides a high degree of certainty in the identification and quantification of the analytes.

Quantitative Data and Method Validation

Validated bioanalytical methods are crucial for regulatory submissions and clinical studies. The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of Clozapine using this compound as an internal standard, based on published literature.

Table 2: Linearity and Sensitivity of Clozapine Quantification

MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Human Plasma1 - 10001
Human Serum0.5 - 5000.5
Human Urine2 - 20002

Table 3: Accuracy and Precision of Clozapine Quantification in Human Plasma

Spiked Concentration (ng/mL)Accuracy (%)Precision (CV, %)
598.56.2
50101.24.5
50099.83.1

Table 4: Recovery and Matrix Effect for Clozapine in Human Serum

ParameterClozapine (%)This compound (%)
Extraction Recovery85.384.9
Matrix Effect92.191.5

These data demonstrate the high accuracy, precision, and reliability of LC-MS/MS methods when employing this compound as an internal standard. The consistent recovery and minimal matrix effect for both the analyte and the internal standard underscore the effectiveness of this approach.

Visualizing the Workflow and Principle

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the fundamental principle of isotope dilution mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, etc.) Add_IS Addition of this compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Figure 1: Experimental workflow for Clozapine quantification.

Isotope_Dilution_Principle cluster_sample Biological Sample cluster_standard Internal Standard Analyte Clozapine (Unknown Amount) Mix Sample + IS Mixture Analyte->Mix IS This compound (Known Amount) IS->Mix Analysis LC-MS/MS Analysis Mix->Analysis Ratio Measure Peak Area Ratio (Clozapine / this compound) Analysis->Ratio Quantification Calculate Unknown Clozapine Concentration Ratio->Quantification

Figure 2: Principle of isotope dilution mass spectrometry.

Conclusion

The use of this compound as an internal standard is an indispensable component of modern, high-throughput bioanalytical methods for the quantification of Clozapine. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the mitigation of various sources of error, leading to highly accurate, precise, and reliable data. This technical guide has provided a comprehensive overview of the principles, methodologies, and performance characteristics associated with this gold-standard approach, offering valuable insights for researchers, scientists, and drug development professionals involved in the bioanalysis of Clozapine. The detailed experimental protocols and summarized quantitative data serve as a practical reference for the development and validation of robust analytical methods.

Commercial Suppliers of Clozapine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of commercial sources for Clozapine-d4, a critical reagent for research applications, particularly in pharmacokinetic and metabolic studies. It includes a comparative summary of supplier specifications, a detailed experimental protocol for its use as an internal standard, and a visualization of the key signaling pathways associated with its non-deuterated counterpart, Clozapine.

Introduction to this compound

This compound is a deuterated form of Clozapine, an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] The incorporation of four deuterium atoms into the piperazine ring provides a stable isotopic label, making it an ideal internal standard for the quantification of Clozapine in biological matrices using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[5][6]

Commercial Supplier Data

The following table summarizes the specifications of this compound available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.

SupplierCatalog Number (Example)Purity / Isotopic EnrichmentFormulationCAS Number
Cayman Chemical 17513≥99% deuterated forms (d₁-d₄)500 µg/ml solution in ethanol204395-52-8
Cerilliant (Sigma-Aldrich) C-091Certified Reference Material100 µg/mL solution in methanol204395-52-8
MedChemExpress (MCE) HY-14539S299.82%Solid Powder204395-52-8
Toronto Research Chemicals (TRC) C587504Not specifiedSolid Powder204395-52-8

Experimental Protocol: Quantification of Clozapine in Human Plasma using LC-MS/MS

This protocol describes a representative method for the determination of Clozapine concentrations in human plasma for therapeutic drug monitoring (TDM) or pharmacokinetic studies, utilizing this compound as an internal standard.

Materials and Reagents
  • Clozapine analytical standard

  • This compound (Internal Standard - IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ammonium Formate

  • Human Plasma (K2-EDTA)

  • Deionized Water

Preparation of Solutions
  • Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Clozapine in methanol.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards (e.g., 5-1000 ng/mL) and at least three levels of QCs by spiking the appropriate amount of Clozapine stock solution into blank human plasma.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the this compound IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: UPLC or HPLC system

  • Column: A suitable C18 reversed-phase column (e.g., Waters XBridge™ Premier BEH™ C18)

  • Mobile Phase A: 1 mM Ammonium Formate in Water

  • Mobile Phase B: Methanol

  • Gradient Elution: A fast gradient to elute Clozapine and this compound.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Waters Xevo™ TQ-S micro) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the following mass-to-charge ratio (m/z) transitions:

    • Clozapine: 327 → 270[7]

    • This compound: 331 → 270 (or other appropriate product ion)

Data Analysis
  • Integrate the peak areas for both Clozapine and this compound for each sample.

  • Calculate the peak area ratio (Clozapine / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Determine the concentration of Clozapine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualization of Core Signaling Pathways

Clozapine's therapeutic effects are believed to be mediated primarily through its antagonist activity at Dopamine D2 and Serotonin 5-HT2A receptors.[2][8][9] The following diagrams illustrate this key mechanism of action and a typical bioanalytical workflow using this compound.

cluster_0 Clozapine's Primary Mechanism of Action Clozapine Clozapine D2R Dopamine D2 Receptor Clozapine->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Clozapine->HT2AR Antagonist Dopamine_Signal Dopaminergic Signaling D2R->Dopamine_Signal Serotonin_Signal Serotonergic Signaling HT2AR->Serotonin_Signal Therapeutic_Effect Antipsychotic Effect (Reduced Positive Symptoms) Dopamine_Signal->Therapeutic_Effect Modulation Serotonin_Signal->Therapeutic_Effect Modulation

Caption: Clozapine's antagonism of D2 and 5-HT2A receptors.

cluster_1 Bioanalytical Workflow with this compound Sample Plasma Sample (contains Clozapine) Spike Spike with This compound (IS) Sample->Spike Precip Protein Precipitation Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Analysis LC-MS/MS Analysis Extract->Analysis Quant Quantification Analysis->Quant Peak Area Ratio (Analyte/IS)

Caption: Workflow for sample analysis using this compound.

References

Foundational Studies Using Clozapine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational applications of Clozapine-d4, a deuterated analog of the atypical antipsychotic drug Clozapine. Primarily utilized as an internal standard in bioanalytical method development, this compound is instrumental for the accurate quantification of Clozapine and its metabolites in complex biological matrices. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and the relevant signaling pathways influenced by Clozapine, offering a critical resource for researchers in pharmacology, drug metabolism, and neuroscience.

Core Application: Internal Standard in Bioanalysis

This compound's principal role in foundational research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to Clozapine, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution with the analyte of interest during chromatography compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision in therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Quantitative Analysis of Clozapine and Metabolites

This compound is crucial for the simultaneous quantification of Clozapine and its major metabolites, Norclozapine (N-desmethylclozapine) and Clozapine-N-oxide, in biological samples such as plasma, serum, and urine.[1][2] This is essential for understanding the drug's metabolism, distribution, and excretion, as well as for establishing therapeutic ranges and identifying potential drug-drug interactions.[3]

Table 1: Summary of LC-MS/MS Method Parameters for Clozapine and Metabolite Quantification using this compound

ParameterMethod 1 (Serum & Urine)[1]Method 2 (Serum)[4]Method 3 (Plasma)[2]
Internal Standard This compoundThis compoundNot specified, but typical for the method
Sample Preparation Liquid-Liquid ExtractionProtein PrecipitationLiquid-Liquid Extraction
Chromatography Column Synergi Polar RPNot SpecifiedC-18 column
Mobile Phase 1 mM ammonium formate and methanol (gradient)Acetonitrile with 0.1% formic acid and methanolIsocratic elution
Ionization Mode Positive Electrospray Ionization (ESI+)Not SpecifiedPositive ion atmospheric pressure electrospray
Detection Mode Multiple Reaction Monitoring (MRM)SPE/MS/MSMultiple Reaction Monitoring (MRM)
Linear Range (Clozapine) 1.0 - 2,000 ng/mL (Serum)Not specified1 - 1000 ng/mL
Linear Range (Norclozapine) 1.0 - 2,000 ng/mL (Serum)Not specified1 - 1000 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL (Serum)Not specified1 ng/mL
Precision (%RSD) <10%CV of 5.6% for Clozapine<14%

Experimental Protocols

Protocol for Quantification of Clozapine and Norclozapine in Human Serum using LC-MS/MS with this compound

This protocol is a synthesized example based on established methodologies.[1][4]

Objective: To accurately quantify the concentration of Clozapine and its primary metabolite, Norclozapine, in human serum samples for therapeutic drug monitoring.

Materials:

  • Human serum samples

  • Clozapine, Norclozapine, and this compound standards

  • Acetonitrile (ACN) with 0.1% formic acid

  • Methanol

  • Water, HPLC grade

  • Vortex mixer

  • Centrifuge

  • 96-well plates

  • LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole)

Procedure:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of Clozapine, Norclozapine, and this compound in methanol.

    • Prepare a working internal standard solution of this compound (e.g., 200 ng/mL) in methanol.

    • Prepare calibration standards by spiking drug-free human serum with known concentrations of Clozapine and Norclozapine.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of serum sample (calibrator, QC, or unknown), add 400 µL of acetonitrile containing 0.1% formic acid.

    • Add 100 µL of the internal standard solution (this compound).

    • Vortex the samples thoroughly for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean 96-well plate.

    • Dilute the supernatant 1:10 with water.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Chromatographic Separation: Utilize a suitable C18 column with a gradient elution of mobile phases (e.g., A: 1 mM ammonium formate in water, B: Methanol).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific MRM transitions for each analyte and the internal standard.

Table 2: Example MRM Transitions for Clozapine Analysis

AnalyteQ1 (m/z)Q3 (m/z)
Clozapine327.0270.1
Norclozapine313.0192.1
This compound (IS) 331.0 192.2
  • Data Analysis:

    • Quantify the concentration of Clozapine and Norclozapine in the unknown samples by constructing a calibration curve from the peak area ratios of the analytes to the internal standard (this compound) versus the nominal concentration of the calibrators.

Experimental Workflow for LC-MS/MS Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample (200 µL) Add_ACN Add Acetonitrile (400 µL) Serum->Add_ACN Add_IS Add this compound IS (100 µL) Add_ACN->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute LC Liquid Chromatography (Separation) Dilute->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification MS->Quant

Workflow for Clozapine quantification.

Clozapine's Impact on Cellular Signaling Pathways

While this compound's primary use is analytical, understanding the molecular mechanisms of Clozapine is critical for interpreting pharmacokinetic and pharmacodynamic data. Clozapine exerts its therapeutic effects through complex interactions with multiple neurotransmitter systems and intracellular signaling cascades.

Dopamine and Serotonin Receptor Interactions

Clozapine's atypical antipsychotic profile is attributed to its unique receptor binding profile. It has a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors.[5] It also exhibits a high affinity for the dopamine D4 receptor.[5][6] This dual antagonism is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.

G Clozapine Clozapine D4 Dopamine D4 Receptor Clozapine->D4 Antagonism S2A Serotonin 5-HT2A Receptor Clozapine->S2A Antagonism Therapeutic Therapeutic Effects (Antipsychotic) D4->Therapeutic S2A->Therapeutic SideEffects Reduced Extrapyramidal Side Effects S2A->SideEffects

Clozapine's primary receptor targets.
GSK-3β Signaling Pathway

Clozapine has been shown to modulate the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.[7][8] It can lead to the phosphorylation and inhibition of GSK-3β, a key enzyme involved in various cellular processes, including neuronal plasticity and apoptosis. This action is thought to be mediated through both the Akt and Wnt/β-catenin pathways.[7][9]

G Clozapine Clozapine Akt Akt Clozapine->Akt Activates Dvl Dvl Clozapine->Dvl Activates GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) Dvl->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits Degradation Gene Gene Transcription (Neuroprotection) BetaCatenin->Gene

Clozapine's effect on GSK-3β signaling.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important target of Clozapine.[10][11] Clozapine can induce the phosphorylation and activation of ERK1/2. This activation does not appear to occur through the canonical D2 or 5-HT2A receptor pathways but may involve the transactivation of the Epidermal Growth Factor (EGF) receptor.[10]

G Clozapine Clozapine EGFR EGF Receptor Clozapine->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Plasticity Synaptic Plasticity & Connectivity ERK->Plasticity

Clozapine's modulation of MAPK/ERK pathway.

Conclusion

This compound is an indispensable tool in the foundational research of Clozapine, enabling precise and accurate quantification essential for therapeutic drug monitoring and pharmacokinetic studies. A thorough understanding of the analytical methodologies employing this compound, coupled with insights into the complex signaling pathways modulated by Clozapine, provides a robust framework for advancing our knowledge of this unique atypical antipsychotic and for the development of novel therapeutic strategies. The detailed protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers dedicated to unraveling the multifaceted nature of Clozapine's action.

References

The Pivotal Role of Clozapine-d4 in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmacokinetic (PK) research and drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. For the atypical antipsychotic clozapine, which exhibits significant interpatient variability in its pharmacokinetic parameters, precise measurement is crucial for both clinical efficacy and safety.[1][2] This technical guide elucidates the critical role of Clozapine-d4, a stable isotope-labeled (SIL) internal standard, in the bioanalysis of clozapine. By mimicking the analyte's behavior throughout the analytical process, this compound ensures the generation of robust, reliable, and reproducible data, underpinning the integrity of pharmacokinetic studies. This document provides a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of its performance, establishing it as the "gold standard" in clozapine bioanalysis.[3][4]

The Imperative for an Ideal Internal Standard in Clozapine Pharmacokinetics

The pharmacokinetic profile of clozapine is characterized by wide interindividual variations in parameters such as peak plasma concentration, elimination half-life, and clearance.[1] This variability necessitates meticulous therapeutic drug monitoring (TDM) and robust bioanalytical methods during drug development. Internal standards (IS) are indispensable in quantitative bioanalysis, particularly with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they correct for procedural variations that can occur during sample preparation, injection, and instrument analysis.[3][5]

An ideal internal standard should share physicochemical properties with the analyte to ensure it experiences similar matrix effects and extraction recovery.[3] Stable isotope-labeled internal standards, such as this compound, are considered the benchmark because their chemical and physical characteristics are nearly identical to the parent drug, differing only in mass.[3][6] This near-identical nature allows for superior compensation for analytical variability compared to structural analogs.[3]

This compound: The Gold Standard for Clozapine Bioanalysis

This compound is a deuterated form of clozapine where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled clozapine by a mass spectrometer, while its chemical behavior remains virtually identical.

Advantages of using this compound:

  • Co-elution: It typically co-elutes with clozapine during chromatographic separation, meaning it is subjected to the same matrix effects (ion suppression or enhancement) at the same time.[3][5]

  • Similar Extraction Recovery: Its recovery during sample preparation steps like protein precipitation or liquid-liquid extraction is expected to be the same as clozapine.[5]

  • Improved Accuracy and Precision: By effectively normalizing variations, the use of this compound leads to significantly improved accuracy and precision in the quantification of clozapine.[7][8]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the FDA and EMA.[4]

Quantitative Data and Performance Characteristics

The use of this compound as an internal standard consistently yields high-quality data in bioanalytical assays. The following tables summarize key performance parameters from various studies.

Table 1: Bioanalytical Method Validation Parameters using this compound

ParameterResultReference
Precision (% RSD) <5% for both clozapine and norclozapine[7]
Accuracy (% Nominal) 104-112% for both analytes[7]
**Linearity (R²) **>0.999
Lower Limit of Quantification (LLOQ) 2.73 ng/g[9]
Recovery 97.80% to 99.28%[9]

Table 2: Comparison of Internal Standard Performance

Performance MetricThis compound (Deuterated IS)Structural Analog IS
Matrix Effect Compensation ExcellentPartial
Accuracy & Precision HighModerate to High
Co-elution with Analyte YesVariable
Extraction Recovery Mimicry ExcellentPartial

Experimental Protocols: A Practical Guide

The following sections detail a typical experimental workflow for the quantification of clozapine in human plasma or serum using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward, and effective method for extracting clozapine and this compound from biological matrices.

Materials:

  • Human plasma/serum samples

  • This compound internal standard working solution (e.g., 200 ng/mL in methanol)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of plasma/serum sample, add 100 µL of the this compound internal standard working solution.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at a high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • For some methods, a dilution step (e.g., 1:10 with water) may be performed before injection.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Illustrative Example):

  • Column: A suitable C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5-20 µL

  • Gradient: A gradient elution is typically used to ensure good separation from endogenous matrix components.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clozapine: m/z 327.0 -> 270.1

    • This compound (IS): m/z 331.0 -> 192.2

    • Norclozapine (Metabolite): m/z 313.0 -> 192.1

  • Instrument Parameters: Dwell time, fragmentor voltage, and collision energy should be optimized for maximum sensitivity.

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the key processes involved in a pharmacokinetic study utilizing this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Add_IS Spike with This compound (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Signaling_Pathway cluster_output Result Analyte Clozapine Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect Extraction_Loss Extraction Loss Analyte->Extraction_Loss IS This compound IS->Matrix_Effect IS->Extraction_Loss Ratio Constant Analyte/IS Ratio Matrix_Effect->Ratio Extraction_Loss->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

References

An In-depth Technical Guide to the Isotopic Labeling of Clozapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of clozapine, an atypical antipsychotic medication primarily used in the treatment of schizophrenia. The guide details the synthesis of various isotopically labeled forms of clozapine, their applications in research and development, and the analytical methodologies for their detection and quantification.

Introduction to Isotopic Labeling of Clozapine

Isotopic labeling is a crucial technique in drug development and biomedical research. By replacing one or more atoms of a molecule with their isotope, researchers can trace the drug's path and fate within a biological system without altering its chemical properties. For clozapine, labeling with stable isotopes such as Deuterium (²H or D) and Carbon-13 (¹³C), or radioactive isotopes like Carbon-14 (¹⁴C), Carbon-11 (¹¹C), and Tritium (³H), has enabled significant advancements in understanding its pharmacokinetics, metabolism, and mechanism of action.

Labeled clozapine serves several critical purposes:

  • Internal Standards: Deuterated and ¹³C-labeled clozapine are widely used as internal standards in quantitative bioanalysis by mass spectrometry, ensuring high accuracy and precision.[1][2][3][4]

  • Metabolic Studies: Radiolabeled clozapine (¹⁴C and ³H) allows for the tracing of the parent drug and its metabolites in vivo and in vitro, aiding in the elucidation of metabolic pathways.[5][6]

  • Pharmacokinetic and Distribution Studies: Positron Emission Tomography (PET) imaging with ¹¹C-labeled clozapine provides real-time, non-invasive visualization and quantification of the drug's distribution in various tissues, including the brain.[7][8]

Synthesis of Isotopically Labeled Clozapine

The synthesis of isotopically labeled clozapine involves introducing the desired isotope at a specific position within the molecule. The choice of isotope and labeling position depends on the intended application.

Deuterium (²H) Labeling

Deuterated clozapine (e.g., Clozapine-d4, Clozapine-d8) is a commonly used internal standard for quantitative analysis.[1][2][3][9][10] The synthesis typically involves using deuterated reagents in the final steps of the clozapine synthesis or through hydrogen-deuterium exchange reactions on the final compound.

General Synthetic Approach: The synthesis of Clozapine-d8 can be achieved by reacting the appropriate precursor with a deuterated piperazine derivative.

Carbon-13 (¹³C) Labeling

¹³C-labeled clozapine is another stable isotope-labeled variant used as an internal standard.[11][12] The synthesis requires the incorporation of a ¹³C-labeled precursor in the synthetic route. For instance, [¹³C,²H₃]-Clozapine has been synthesized for use in analytical applications.[11]

Carbon-14 (¹⁴C) Labeling

¹⁴C-labeled clozapine is instrumental in drug metabolism and pharmacokinetic studies due to the long half-life of ¹⁴C, allowing for long-term tracing. Synthesis often starts with a simple ¹⁴C-labeled precursor, such as potassium [¹⁴C]cyanide or [carboxyl-¹⁴C]anthranilic acid.[5][13] One reported method involves a four-step synthesis from [carboxyl-¹⁴C]anthranilic acid using microwave irradiation to improve the radiochemical yield.[13] Another approach prepares ¹¹-[¹⁴C]-clozapine from 2-aminobenzonitrile-[cyano-¹⁴C].[5]

Carbon-11 (¹¹C) Labeling

¹¹C-labeled clozapine is primarily used for in vivo imaging with Positron Emission Tomography (PET).[7][14][15] Due to the short half-life of ¹¹C (approximately 20 minutes), the synthesis must be rapid and efficient. The most common method is the ¹¹C-methylation of the precursor norclozapine (desmethylclozapine) using ¹¹C-methyl triflate or ¹¹C-methyl iodide.[7][14]

Tritium (³H) Labeling

Tritiated clozapine is also used in metabolic and binding studies. One method involves labeling the methyl group of the 4-methyl-piperazine ring with tritium (³H).[5]

Applications and Experimental Protocols

Quantitative Bioanalysis using LC-MS/MS

Isotopically labeled clozapine, particularly deuterated forms, is the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the therapeutic drug monitoring (TDM) of clozapine and its major metabolites, norclozapine (N-desmethylclozapine) and clozapine-N-oxide.[1][2][16][17]

Experimental Protocol: Quantification of Clozapine in Human Plasma

  • Sample Preparation:

    • To a 0.5 mL plasma sample, add an internal standard solution (e.g., this compound).[1][9]

    • Perform a single-step liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under alkaline conditions or protein precipitation with acetonitrile.[1][16][17]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[1][17]

    • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for clozapine, its metabolites, and the internal standard.[17]

Table 1: Example MRM Transitions for Clozapine and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Clozapine327270
Norclozapine313192
Clozapine-N-oxide343256
This compound (IS)331270

Source: Adapted from various LC-MS/MS methods.[17]

Workflow for Quantitative Analysis of Clozapine

G Workflow: Quantitative Analysis of Clozapine using LC-MS/MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (e.g., this compound) Plasma->IS Extraction Liquid-Liquid Extraction or Protein Precipitation IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC HPLC Separation (C18 Column) Recon->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: Workflow for the quantitative analysis of clozapine in biological samples.

Table 2: Performance Characteristics of LC-MS/MS Methods for Clozapine Quantification

MatrixLabeled StandardLOQ (ng/mL)Linearity (ng/mL)Inter-assay CV (%)Accuracy (%)
Human PlasmaThis compound1.01 - 1000< 1485 - 117
Human SerumThis compound1.01 - 2000< 10-
Rat PlasmaGlyburide (IS)1.01 - 10,000--

Source: Data compiled from multiple studies.[1][9][16][17]

In Vivo Imaging with Positron Emission Tomography (PET)

¹¹C-Clozapine PET imaging allows for the non-invasive study of the drug's tissue pharmacokinetics in living subjects, including humans.[7] This technique provides valuable data on brain penetration and distribution in specific brain regions.

Experimental Protocol: ¹¹C-Clozapine PET Study in Humans

  • Radiotracer Synthesis: Synthesize ¹¹C-Clozapine via ¹¹C-methylation of norclozapine.[7][14]

  • Subject Preparation: Position the subject in the PET scanner.

  • Radiotracer Administration: Administer a bolus intravenous injection of ¹¹C-Clozapine.[7]

  • PET Scan Acquisition: Acquire dynamic PET images over a period of 2-3 hours.[7]

  • Image Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) for various organs and brain regions.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate pharmacokinetic parameters from the TACs.

Table 3: Pharmacokinetic Parameters of ¹¹C-Clozapine in Human Brain Regions (PET Study)

Brain RegionCmax (%ID/g)Tmax (min)AUC₀₋t (%ID/g*min)T₁/₂ (min)
Insula6.5 ± 0.416.5 ± 1.7586.0 ± 14.8179.9 ± 24.1
Striatum6.4 ± 0.316.5 ± 1.7582.0 ± 5.9185.0 ± 22.9
Cerebellum5.0 ± 0.415.0 ± 0.0422.2 ± 30.5173.8 ± 23.5

Source: Adapted from a study in healthy volunteers.[7]

Workflow for a ¹¹C-Clozapine PET Imaging Study

G Workflow: ¹¹C-Clozapine PET Imaging Study cluster_synthesis Radiotracer Preparation cluster_scan PET Scan Procedure cluster_analysis Data Analysis Synth Synthesis of ¹¹C-Clozapine QC Quality Control Synth->QC Inject IV Injection of ¹¹C-Clozapine QC->Inject Scan Dynamic PET Image Acquisition Inject->Scan Recon Image Reconstruction Scan->Recon ROI Region of Interest (ROI) Analysis Recon->ROI TAC Time-Activity Curve (TAC) Generation ROI->TAC PK Pharmacokinetic Modeling TAC->PK

Caption: Workflow of a typical ¹¹C-Clozapine PET imaging study.

Metabolic Profiling

Clozapine is extensively metabolized in the body, primarily by cytochrome P450 enzymes (CYP1A2).[18] The major metabolites are norclozapine and clozapine-N-oxide.[16][18] Isotopic labeling, particularly with ¹⁴C, is essential for comprehensive metabolic profiling.

Clozapine Metabolism Pathway

G Simplified Metabolic Pathway of Clozapine Clozapine Clozapine Norclozapine Norclozapine (N-desmethylclozapine) Clozapine->Norclozapine N-demethylation (CYP1A2) Clozapine_N_Oxide Clozapine-N-oxide Clozapine->Clozapine_N_Oxide N-oxidation Other_Metabolites Other Metabolites (e.g., hydroxylated derivatives, conjugates) Clozapine->Other_Metabolites Hydroxylation, Conjugation Norclozapine->Other_Metabolites Further Metabolism

References

Methodological & Application

Quantitative Analysis of Clozapine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clozapine in human plasma. The method utilizes clozapine-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. The method has been validated over a clinically relevant concentration range and is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring of clozapine is crucial to optimize dosage, ensure efficacy, and minimize the risk of adverse effects. LC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[1][2] This document provides a detailed protocol for the determination of clozapine in human plasma using LC-MS/MS with this compound.

Experimental Workflow

Workflow LC-MS/MS Workflow for Clozapine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 50-200 µL) ISTD Add Internal Standard (this compound) Sample->ISTD 1 Precipitation Protein Precipitation (e.g., Acetonitrile) ISTD->Precipitation 2 Vortex Vortex Mix Precipitation->Vortex 3 Centrifuge Centrifugation Vortex->Centrifuge 4 Supernatant Collect Supernatant Centrifuge->Supernatant 5 Dilution Dilute Supernatant Supernatant->Dilution 6 Injection Inject into LC-MS/MS Dilution->Injection 7 LC Liquid Chromatography (C18 Column) Injection->LC 8 MS Tandem Mass Spectrometry (MRM Mode) LC->MS 9 Integration Peak Integration MS->Integration 10 Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration 11 Quantification Quantify Clozapine Concentration Calibration->Quantification 12

Caption: Workflow for clozapine quantification by LC-MS/MS.

Protocols

Materials and Reagents
  • Clozapine and this compound certified reference materials[1]

  • HPLC or LC-MS grade acetonitrile, methanol, and water

  • Formic acid and/or ammonium acetate

  • Drug-free human plasma for calibration standards and quality controls

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve clozapine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Clozapine Working Solutions: Prepare a series of working solutions by serially diluting the clozapine stock solution with methanol/water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 200 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 50-200 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.[3]

  • Add a fixed volume of the IS working solution (e.g., 400 µL of acetonitrile containing 200 ng/mL this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the tubes at high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.

  • Transfer a portion of the supernatant to an autosampler vial.

  • In some methods, the supernatant is further diluted with water or a mobile phase constituent before injection.[3]

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterTypical Conditions
Liquid Chromatography
LC SystemA high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
ColumnC18 analytical column (e.g., Agilent HPH C18, Waters XBridge Premier BEH C18).[4][5]
Mobile Phase AWater with 0.1% formic acid or 2 mM ammonium acetate.
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid.
Flow Rate0.2 - 1.0 mL/min.
Injection Volume5 - 10 µL.
Column Temperature30 - 40 °C.
GradientA gradient elution is often used to ensure good separation from matrix components.
Mass Spectrometry
Mass SpectrometerA triple quadrupole mass spectrometer.
Ionization ModePositive Electrospray Ionization (ESI+).[4]
Monitored Transitions (MRM)Clozapine: m/z 327.0 → 270.1 (quantifier), 327.0 → 192.1 (qualifier).[4] This compound: m/z 331.0 → 272.0 or 331.0 → 192.2.[4]
Spray Voltage~3000 V.[4]
Source Temperature~100 °C.[4]
Collision Energy (CE)Optimized for each transition.

Data Analysis

Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of clozapine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically applied. The concentration of clozapine in unknown samples is then determined from this calibration curve.

Method Performance

The performance of LC-MS/MS methods for clozapine quantification is typically evaluated for linearity, precision, accuracy, sensitivity, and recovery. The following table summarizes representative data from published methods.

ParameterTypical Performance Data
Linearity (R²) > 0.99.[4][6][7]
Concentration Range Varies, but typically covers the therapeutic range, e.g., 10 - 1000 ng/mL or 20 - 1500 ng/mL.[4]
Intra- and Inter-assay Precision (CV%) Generally < 15%.[7][8] Some high-precision methods report CVs as low as < 3%.[6]
Accuracy (Bias %) Within ±15% of the nominal concentration.[4][8]
Limit of Detection (LOD) Can be as low as 0.5 - 0.91 ng/mL.[4][6]
Limit of Quantification (LOQ) Typically in the range of 1 - 10 ng/mL.[4][6]
Recovery Average recoveries often range from 60% to over 97%.[4][6]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of clozapine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput clinical and research laboratories.

References

Application Note: High-Throughput Analysis of Clozapine in Human Plasma and Serum using LC-MS/MS with Clozapine-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the quantitative analysis of clozapine in human plasma and serum. The methods described herein utilize protein precipitation, liquid-liquid extraction, and solid-phase extraction for sample preparation, with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clozapine-d4 is employed as an internal standard to ensure accuracy and precision. These protocols are designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for therapeutic drug monitoring and pharmacokinetic studies of clozapine.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. Accurate and precise quantification of clozapine in biological matrices is therefore essential. This application note details validated sample preparation and LC-MS/MS methods for the analysis of clozapine in human plasma and serum, utilizing its deuterated analog, this compound, as an internal standard to compensate for matrix effects and procedural losses.

Materials and Reagents

  • Clozapine

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ethyl acetate, HPLC grade

  • Diethyl ether, HPLC grade

  • Ammonium formate

  • Water, deionized

  • Human plasma/serum, drug-free

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Experimental Protocols

Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for high-throughput analysis.

  • Sample Preparation :

    • Allow all samples and standards to thaw to room temperature.

    • Vortex mix samples for 10 seconds.

  • Precipitation :

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing the this compound internal standard (e.g., at 100 ng/mL).

    • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifugation :

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer :

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended) :

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis :

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

  • Sample Preparation :

    • To 500 µL of plasma or serum, add the this compound internal standard.

  • pH Adjustment :

    • Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Extraction :

    • Add 2 mL of an organic solvent mixture (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

    • Vortex for 1 minute and then centrifuge at 3,000 x g for 10 minutes.

  • Organic Layer Transfer :

    • Transfer the upper organic layer to a clean tube.

  • Evaporation :

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution :

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis :

    • Inject an aliquot into the LC-MS/MS system.[1][2]

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples, minimizing ion suppression and matrix interference.[3]

  • SPE Cartridge Conditioning :

    • Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading :

    • Mix 200 µL of plasma or serum with the this compound internal standard and 200 µL of 4% phosphoric acid.[3]

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing :

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water.

  • Elution :

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Analysis :

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and can be optimized for specific instrumentation.

ParameterTypical Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Clozapine: m/z 327 → 270; this compound: m/z 331 → 270

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described methods. Values may vary based on instrumentation and specific laboratory conditions.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 85 - 10580 - 95> 90
Matrix Effect (%) 5 - 15< 10< 5
Lower Limit of Quantitation (LLOQ) 1 - 5 ng/mL0.5 - 2 ng/mL0.1 - 1 ng/mL
Intra-day Precision (%CV) < 10< 8< 5
Inter-day Precision (%CV) < 12< 10< 7
Linearity (r²) > 0.99> 0.99> 0.99

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Option 1 LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Option 2 SPE Solid-Phase Extraction (C18 Cartridge) Add_IS->SPE Option 3 Evap_Recon Evaporation & Reconstitution PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for clozapine analysis.

Conclusion

The protocols described in this application note provide robust and reliable methods for the quantification of clozapine in human plasma and serum using this compound as an internal standard. The choice of sample preparation technique—protein precipitation, liquid-liquid extraction, or solid-phase extraction—can be tailored to the specific needs of the laboratory, considering factors such as required sensitivity, sample cleanliness, and throughput. These methods are well-suited for therapeutic drug monitoring and pharmacokinetic research, enabling accurate and precise determination of clozapine concentrations.

References

Application Note: Quantitative Analysis of Clozapine in Serum and Plasma using Clozapine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Clozapine is an atypical antipsychotic medication primarily used for treatment-resistant schizophrenia.[1] Therapeutic Drug Monitoring (TDM) of clozapine is crucial for optimizing dosage, ensuring patient compliance, and minimizing dose-related adverse effects such as seizures.[2][3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying clozapine and its major metabolite, norclozapine, in biological matrices due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard, such as Clozapine-d4, is essential for accurate and precise quantification. This compound mimics the chemical and physical properties of the endogenous analyte, thereby compensating for variations during sample preparation and ionization in the mass spectrometer.[1][6]

This document provides a detailed protocol for the extraction and quantification of clozapine in human serum or plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Principle of the Method

This method employs a simple protein precipitation step to extract clozapine and the internal standard (this compound) from the serum or plasma matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from samples with known concentrations.

Experimental Protocols

Materials and Reagents
  • Clozapine analytical standard

  • This compound (deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure Water

  • Drug-free human serum or plasma

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve clozapine standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Prepare by dissolving this compound in methanol.[7]

  • Clozapine Working Solutions: Perform serial dilutions of the clozapine stock solution with a 50:50 methanol/water mixture to prepare a series of working solutions for calibration standards and quality controls (QCs).

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The final concentration should be optimized based on instrument response.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare calibration standards by spiking drug-free serum or plasma with the appropriate clozapine working solutions to achieve a final concentration range (e.g., 1.0 ng/mL to 2000 ng/mL).[8] A typical calibration curve may include 6-8 non-zero points.[5]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in this application.[9]

  • Pipette 50 µL of the study sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add a fixed volume (e.g., 150 µL) of the IS working solution (this compound in acetonitrile).[5] This equates to a 3:1 ratio of precipitation solvent to sample.

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis. In some high-concentration methods, a further dilution with water may be performed.[9]

Alternative Method: Liquid-Liquid Extraction (LLE) An alternative to protein precipitation is LLE. This involves adding the internal standard, followed by an alkaline buffer and an organic solvent like ethyl acetate. After vortexing and centrifugation, the organic layer is transferred, evaporated, and reconstituted for analysis.[8]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical parameters for an LC-MS/MS method for clozapine analysis using this compound.

Table 1: Representative LC-MS/MS Method Parameters

Parameter Typical Value / Condition Source(s)
LC System UPLC/HPLC System [8]
Column Synergi Polar RP or XBridge BEH C18 [8]
Mobile Phase A 1 mM Ammonium Formate in Water [8]
Mobile Phase B Methanol or Acetonitrile [8][9]
Flow Rate 0.3 - 0.6 mL/min N/A
Injection Volume 5 - 10 µL [10]
Gradient Gradient elution, optimized for separation [8]
MS System Triple Quadrupole Mass Spectrometer [8][9]
Ionization Mode Positive Electrospray Ionization (ESI+) [8]
Acquisition Mode Multiple Reaction Monitoring (MRM) [8]
MRM Transitions Clozapine: 327.0 -> 270.1 / 192.1 [9]
Norclozapine: 313.0 -> 192.1 / 270.1 [9]

| | This compound (IS): 331.0 -> 192.2 |[9] |

Table 2: Summary of Quantitative Performance Characteristics

Performance Metric Typical Value Source(s)
Calibration Range 1.0 - 2000 ng/mL or 50 - 2000 ng/mL [8]
Linearity (R²) > 0.99 [5][11]
Limit of Quantification (LOQ) 1.0 ng/mL in serum [8]
Intra-day Precision (%RSD) < 10% [5][8]
Inter-day Precision (%RSD) < 10% [5][8]
Accuracy / Bias Within ±10% [8]

| Extraction Efficiency (Serum) | 52% - 85% |[8] |

Mandatory Visualizations

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample 1. Serum/Plasma Sample Collection Spike 2. Add Internal Standard (this compound) Sample->Spike Prep 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prep LCMS 4. LC-MS/MS Analysis Prep->LCMS Data 5. Data Acquisition LCMS->Data Processing 6. Data Processing (Peak Integration) Data->Processing Result 7. Concentration Calculation & Reporting Processing->Result

Workflow for Clozapine analysis.

G start Start: 50 µL Sample (Serum or Plasma) step1 Add 150 µL Acetonitrile containing this compound start->step1 step2 Vortex for 60 seconds step1->step2 step3 Centrifuge at >10,000 x g for 10 minutes step2->step3 step4 Transfer Supernatant to Autosampler Vial step3->step4 end Ready for Injection step4->end

Protein Precipitation workflow.

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry (MRM) Injector Injector Column LC Column Separation of Clozapine & this compound Injector->Column ESI ESI Source (Ionization) Column:f0->ESI Q1 Q1 Precursor Ion Selection (e.g., m/z 327 or 331) ESI->Q1 Q2 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 Product Ion Selection (e.g., m/z 270 or 192.2) Q2->Q3 Detector Detector Q3->Detector

LC-MS/MS analysis logical diagram.

Conclusion

The protocol described provides a robust, sensitive, and specific method for the quantitative determination of clozapine in serum and plasma. The use of protein precipitation offers a simple and high-throughput sample preparation technique.[9] Employing this compound as a deuterated internal standard is critical to correct for matrix effects and procedural variability, ensuring high accuracy and precision in line with requirements for therapeutic drug monitoring and clinical research.[8][11]

References

Validated Bioanalytical Method for Clozapine using Clozapine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a detailed protocol for a validated bioanalytical method for the quantification of Clozapine in human plasma using Clozapine-d4 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring of Clozapine is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. This bioanalytical method provides a robust and reliable approach for the accurate quantification of Clozapine in plasma. This compound, a stable isotope-labeled analog, is used as an internal standard to compensate for matrix effects and variations in sample processing and instrument response.

Experimental Workflow

The following diagram illustrates the major steps involved in the bioanalytical workflow for Clozapine analysis.

Clozapine Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification of Clozapine calibration_curve->quantification

Caption: Experimental workflow for Clozapine bioanalysis.

Materials and Reagents

  • Clozapine reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control human plasma

Instrumentation

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Clozapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Clozapine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Clozapine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the this compound stock solution in methanol containing 0.1% formic acid.[1]

Sample Preparation: Protein Precipitation
  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[1]

  • Add 100 µL of the internal standard working solution (this compound).[1]

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes.[1]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • For some methods, a dilution step may follow, for instance, a 1:10 dilution with water.[1]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, e.g., Waters™ XBridge™ Premier BEH™ C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume5 µL
GradientA suitable gradient to ensure separation from matrix components.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Gas Temperature350 °C[1]
Gas Flow13 L/min[1]
Nebulizer55 psi[1]
Capillary Voltage3,500 V[1]
MRM Transitions
Clozapine327.0 -> 270.1 (Quantifier), 327.0 -> 192.1 (Qualifier)[1]
This compound (IS)331.0 -> 192.2[1]

Method Validation

The bioanalytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" or ICH M10 guidelines.[2][3] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99[1]
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration.

Table 4: Example Validation Data Summary

AnalyteCalibration Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Clozapine20 - 1500[1]> 0.999[1]< 9%[4]< 10%[4]92 - 113%[4]

Clozapine Signaling Pathway

Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter receptors. Its primary mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] The following diagram illustrates the key signaling pathways affected by Clozapine.

Clozapine_Signaling_Pathway cluster_clozapine Clozapine cluster_receptors Receptor Targets cluster_effects Downstream Effects clozapine Clozapine d2 Dopamine D2 Receptor clozapine->d2 Antagonism ht2a Serotonin 5-HT2A Receptor clozapine->ht2a Antagonism adrenergic Adrenergic α1 Receptor clozapine->adrenergic Antagonism muscarinic Muscarinic M1 Receptor clozapine->muscarinic Antagonism histamine Histamine H1 Receptor clozapine->histamine Antagonism antipsychotic Antipsychotic Effects (Reduced positive symptoms) d2->antipsychotic ht2a->antipsychotic side_effects Side Effects (Sedation, Hypotension, Anticholinergic effects) adrenergic->side_effects muscarinic->side_effects histamine->side_effects

Caption: Clozapine's multi-receptor signaling pathway.

Conclusion

This application note details a robust and validated bioanalytical method for the quantification of Clozapine in human plasma using this compound as an internal standard. The use of LC-MS/MS provides the necessary sensitivity and selectivity for clinical and research applications. The provided protocols and validation guidelines serve as a comprehensive resource for laboratories implementing this assay.

References

Application Notes & Protocols: Quantification of Clozapine using Clozapine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) of clozapine and its major metabolites, norclozapine (N-desmethylclozapine) and clozapine-N-oxide, is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects.[1]

This document provides detailed application notes and protocols for the quantitative analysis of clozapine in biological matrices, such as serum and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with clozapine-d4 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2][3]

Rationale for this compound Concentration Selection

The concentration of the internal standard should be selected to be within the linear range of the calibration curve of the analyte and ideally close to the expected concentration of the analyte in the samples. A commonly used concentration for this compound as an internal standard is 100 ng/mL.[1] This concentration is appropriate for typical clozapine calibration curve ranges, which often span from 5 ng/mL to 1000 ng/mL or 10 ng/mL to 2000 ng/mL.[1][4] This ensures a robust and reproducible analytical method.

Quantitative Data Summary

The following tables summarize typical concentrations used for this compound internal standards, clozapine calibration standards, and relevant mass spectrometry parameters.

Table 1: Typical Concentrations for Stock Solutions, Working Solutions, and Spiking

Solution TypeAnalyteTypical ConcentrationSolventReference
Stock SolutionThis compound100 µg/mLMethanol[5]
Working Internal Standard SolutionThis compound100 ng/mLAcetonitrile or Methanol[1]
Calibration StandardsClozapine5 - 1000 ng/mLBlank Serum/Plasma[1]
Calibration StandardsClozapine10 - 2000 ng/mLBlank Serum/Plasma[4]
Quality Control (QC) SamplesClozapineLow, Medium, High (e.g., 30, 300, 800 ng/mL)Blank Serum/PlasmaN/A

Table 2: Example LC-MS/MS Parameters for Clozapine and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Clozapine 327.0270.1 (Quantifier)22[6]
327.0192.1 (Qualifier)50[6]
Norclozapine 313.0192.1 (Quantifier)46[6]
313.0270.1 (Qualifier)Not Specified[6]
This compound (IS) 331.0274.1Not SpecifiedN/A

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. This compound Internal Standard Stock Solution (100 µg/mL)

Commercially available certified this compound stock solutions are typically provided at a concentration of 100 µg/mL in methanol.[5] If starting from a solid material, accurately weigh the required amount and dissolve it in methanol to achieve the target concentration.

4.1.2. This compound Internal Standard Working Solution (100 ng/mL)

  • Perform a serial dilution of the 100 µg/mL this compound stock solution.

  • For example, to prepare a 1 µg/mL intermediate solution, dilute 10 µL of the 100 µg/mL stock solution with 990 µL of methanol or acetonitrile.

  • To prepare the 100 ng/mL working solution, dilute 100 µL of the 1 µg/mL intermediate solution with 900 µL of acetonitrile or methanol. This working solution will be used for spiking the samples.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare a stock solution of clozapine in methanol (e.g., at 1 mg/mL).

  • Perform serial dilutions to create a series of working solutions at different concentrations.

  • Spike appropriate volumes of these working solutions into blank (drug-free) serum or plasma to create calibration standards. A typical calibration curve may include concentrations of 5, 10, 50, 100, 500, and 1000 ng/mL.[1]

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation Method)

Protein precipitation is a common and straightforward method for extracting clozapine from serum or plasma samples.[1]

  • Pipette 100 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of the 100 ng/mL this compound internal standard working solution (in acetonitrile).[1] The acetonitrile will act as the protein precipitating agent.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_is This compound Stock (100 µg/mL) work_is Working IS Solution (100 ng/mL) stock_is->work_is Dilution add_is Add 150 µL Working IS (Protein Precipitation) work_is->add_is stock_analyte Clozapine Stock (1 mg/mL) cal_standards Calibration Standards (5-1000 ng/mL) stock_analyte->cal_standards Serial Dilution & Spiking sample 100 µL Sample (Plasma/Serum) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (>10,000 x g, 5-10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for clozapine quantification.

Clozapine Metabolic Pathway

clozapine_metabolism cluster_metabolites Primary Metabolites cluster_enzymes Metabolizing Enzymes clozapine Clozapine norclozapine Norclozapine (N-desmethylclozapine) clozapine->norclozapine n_oxide Clozapine-N-oxide clozapine->n_oxide cyp1a2 CYP1A2 cyp1a2->clozapine Demethylation cyp3a4 CYP3A4 cyp3a4->clozapine Demethylation / N-oxidation other_cyps Other CYPs (e.g., 2C19) other_cyps->clozapine

Caption: Major metabolic pathways of clozapine.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Clozapine and Clozapine-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of the atypical antipsychotic drug clozapine and its deuterated internal standard, clozapine-d4, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) detection. This high-throughput method is suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring, offering excellent accuracy, precision, and a wide linear range.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia for patients who have not responded to other antipsychotic treatments.[1][2] Due to a large inter-individual variability in its pharmacokinetics and a narrow therapeutic window, therapeutic drug monitoring (TDM) of clozapine is crucial to optimize dosage, ensure efficacy, and minimize the risk of adverse effects.[3] This necessitates a reliable and efficient analytical method for the accurate quantification of clozapine in biological matrices. This application note describes a validated LC-MS/MS method for the determination of clozapine in human plasma, utilizing this compound as an internal standard to ensure high accuracy and precision.

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of clozapine and the internal standard from human plasma.

Protocol:

  • To 50 µL of human plasma sample in a microcentrifuge tube, add a three-fold volume excess of the internal standard solution (this compound in acetonitrile).[4]

  • Vortex the mixture for 1 minute at 2000 rpm to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the samples at 16,200 x g for 5 minutes at room temperature to pellet the precipitated proteins.[4]

  • Transfer 20 µL of the clear supernatant to a 96-well plate.

  • Add 450 µL of 30% (v/v) methanol in water to each well.[4]

  • Seal the plate and vortex briefly before placing it in the autosampler for analysis.

Liquid Chromatography

The chromatographic separation is performed on a UPLC system, providing rapid and efficient separation of the analytes.

Table 1: UPLC Conditions

ParameterValue
System ACQUITY UPLC I-Class with Flow Through Needle (FTN)[4]
Column XBridge Premier BEH C18, 2.5 µm, 2.1 x 50 mm[4]
Mobile Phase A 1 mM ammonium formate in water
Mobile Phase B Methanol[5]
Flow Rate 0.7 mL/min
Injection Volume 10 µL[2]
Column Temperature 35°C[6]
Run Time Approximately 1.2 minutes[4]
Mass Spectrometry

Detection is achieved using a tandem quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometry Parameters

ParameterClozapineThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 327.2331.2
Product Ion (m/z) 270.0[7]270.0
Dwell Time 0.1 s0.1 s

Results and Discussion

The developed method demonstrates excellent performance for the quantification of clozapine in human plasma.

Chromatographic Performance

The use of a UPLC system with a sub-2 µm particle column allows for a very short analytical run time of approximately 1.2 minutes per sample, enabling high-throughput analysis.[4] Clozapine and this compound co-elute, ensuring that any matrix effects are compensated for by the internal standard.[4]

Quantitative Performance

The method was validated for linearity, precision, and accuracy.

Table 3: Quantitative Method Performance

ParameterResult
Linearity Range 5 - 2000 ng/mL[4][8]
Correlation Coefficient (r²) > 0.99[7][8]
Lower Limit of Quantification (LLOQ) 5 ng/mL[8]
Intra- and Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

The method demonstrates excellent linearity over a wide concentration range, suitable for the analysis of clinical samples. The precision and accuracy are well within the acceptable limits for bioanalytical method validation.

Workflow and Method Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the chromatographic components.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard (this compound in ACN) vortex1 Vortex (1 min) is->vortex1 centrifuge Centrifuge (5 min) vortex1->centrifuge supernatant Transfer Supernatant (20 µL) centrifuge->supernatant dilute Dilute with 30% MeOH (450 µL) supernatant->dilute injection Inject into UPLC dilute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Clozapine calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

G autosampler Autosampler Injects prepared sample column Chromatographic Column Separates Clozapine and this compound autosampler->column pump UPLC Pump Delivers mobile phase gradient pump->column ms Mass Spectrometer Detects and quantifies analytes column->ms data Data System Processes and reports results ms->data

Caption: Logical relationship of the LC-MS/MS system components.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of clozapine in human plasma. The simple sample preparation procedure and the short chromatographic run time make this method highly suitable for high-throughput analysis in a clinical research setting. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of clozapine.

References

Application Notes and Protocols for Mass Transition Monitoring of Clozapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Clozapine-d4 in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated analog of Clozapine, commonly used as an internal standard in pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. Due to its narrow therapeutic window and significant inter-individual variability in metabolism, therapeutic drug monitoring (TDM) is crucial for optimizing dosage and minimizing adverse effects. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of clozapine in biological samples by correcting for matrix effects and variations in sample processing. This application note outlines the key parameters and a general protocol for monitoring this compound mass transitions.

Quantitative Data Summary

The following tables summarize the essential mass spectrometric parameters for the detection of this compound and its unlabeled counterpart, Clozapine, along with its major metabolites. These parameters are critical for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.

Table 1: Mass Transition Parameters for this compound (Internal Standard)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zFragmentor Voltage (V)Collision Energy (CE) (eV)Cell Accelerator Voltage (V)
This compound331.0192.2150544

Data sourced from an Agilent RapidFire/MS/MS system application note.[1]

Table 2: Mass Transition Parameters for Clozapine and its Major Metabolites

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Fragmentor Voltage (V)Collision Energy (CE) (eV)
Clozapine327.0270.14015922
Clozapine327.0192.14015950
Norclozapine313.0192.14016946
Norclozapine313.0270.14016922
Clozapine-N-oxide343.0256.0---

Note: Fragmentor and Collision Energy values for Clozapine-N-oxide may require optimization based on the specific instrument used. The transition m/z 343 -> 256 is a commonly cited transition for this metabolite.[2]

Experimental Protocols

This section details a general protocol for the extraction and analysis of Clozapine and this compound from plasma or serum samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward, and effective method for extracting clozapine from biological matrices.[1]

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 200 ng/mL in methanol) to each sample, except for the blank matrix.

  • Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilution (Optional): The supernatant may be diluted with water or an appropriate buffer before injection to reduce solvent strength and improve peak shape.[1]

Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the separation of clozapine and its metabolites.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or a buffer such as ammonium formate.[3]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed, starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: Typically around 3.0-4.0 kV.

  • Source Temperature: Approximately 150 °C.

  • Desolvation Temperature: Approximately 400 °C.

  • Gas Flow: Optimize nebulizer and drying gas flows for the specific instrument.

  • MRM Transitions: Use the transitions specified in Tables 1 and 2. Dwell times should be optimized to ensure a sufficient number of data points across each chromatographic peak.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Monitoring

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Quantify Quantification (Peak Area Ratio) MS->Quantify Result Concentration Result Quantify->Result G cluster_cyp CYP450 Enzymes Clozapine Clozapine Norclozapine Norclozapine (N-desmethylclozapine) Clozapine->Norclozapine Demethylation ClozapineNoxide Clozapine N-oxide Clozapine->ClozapineNoxide Oxidation CYP1A2 CYP1A2 CYP1A2->Clozapine CYP3A4 CYP3A4 CYP3A4->Clozapine

References

Application Notes and Protocols: Clozapine-d4 for Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine is an atypical antipsychotic medication primarily used for treatment-resistant schizophrenia and for reducing the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1][2] Therapeutic Drug Monitoring (TDM) of clozapine is a critical tool for optimizing treatment due to the significant interindividual variability in its pharmacokinetics.[3][4] Factors such as age, sex, smoking status, and co-medications can influence plasma concentrations of clozapine and its major active metabolite, norclozapine.[3][5] TDM helps in dose optimization, assessing adherence, and minimizing the risk of concentration-dependent adverse effects, such as seizures.[6][7][8][9]

Clozapine-d4, a stable isotope-labeled form of clozapine, serves as an ideal internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Its near-identical physicochemical properties to clozapine ensure that it behaves similarly during sample preparation and analysis, effectively compensating for variations in extraction efficiency and matrix effects.[11][12] This leads to highly accurate and precise quantification of clozapine levels in patient samples.[10][13][14]

Rationale for Using a Deuterated Internal Standard

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several key reasons.

G cluster_0 Analytical Workflow cluster_1 Sources of Variability cluster_2 Outcome Sample Patient Sample (Plasma/Serum) Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Preparation IS This compound (Internal Standard) IS->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Result Analyte/IS Ratio Analysis->Result Compensation Compensation for Variability Result->Compensation Extraction Inconsistent Extraction Recovery Extraction->Preparation Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Analysis Instrument Instrumental Drift Instrument->Analysis Accuracy Improved Accuracy & Precision Compensation->Accuracy

Caption: Logical workflow demonstrating how this compound compensates for analytical variability.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of clozapine and norclozapine using this compound as an internal standard.

Table 1: Method Validation Parameters

ParameterClozapineNorclozapine
Linearity Range (ng/mL)10 - 100010 - 1000
Correlation Coefficient (r²)> 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)1010
Intra-day Precision (%CV)< 5%< 6%
Inter-day Precision (%CV)< 5%< 7%
Accuracy (% bias)-5% to +8%-6% to +7%
Extraction Recovery> 85%> 80%

Data synthesized from multiple sources for illustrative purposes.[10][14]

Table 2: Therapeutic Reference Ranges

AnalyteTherapeutic Range (ng/mL)Toxic Level (ng/mL)
Clozapine350 - 600> 1000
NorclozapineTypically 50-70% of Clozapine concentrationNot well established

Note: Therapeutic ranges can vary between laboratories and should be interpreted in the context of the individual patient's clinical presentation.[7][8][15]

Experimental Protocols

Sample Collection and Handling
  • Sample Type: Human plasma or serum.

  • Anticoagulant: EDTA is recommended for plasma collection.[6]

  • Timing: Trough samples should be collected immediately before the next scheduled dose to ensure measurement of the minimum steady-state concentration.[6][7][8] The patient should be on a stable dose for at least 5-7 days.[6]

  • Storage: Samples should be stored frozen at -20°C or below until analysis.

Sample Preparation: Protein Precipitation

This protocol describes a common and rapid method for sample preparation.

G start Start step1 Pipette 100 µL of patient plasma/serum, calibrator, or QC sample into a microcentrifuge tube. start->step1 step2 Add 20 µL of This compound internal standard working solution (e.g., 1 µg/mL). step1->step2 step3 Vortex mix for 10 seconds. step2->step3 step4 Add 300 µL of acetonitrile (or methanol) to precipitate proteins. step3->step4 step5 Vortex mix vigorously for 30 seconds. step4->step5 step6 Centrifuge at >10,000 x g for 10 minutes. step5->step6 step7 Transfer the supernatant to an autosampler vial. step6->step7 step8 Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system. step7->step8 end_node End step8->end_node

Caption: A typical experimental workflow for sample preparation using protein precipitation.

LC-MS/MS Method

The following are typical parameters for an LC-MS/MS system.

Table 3: Liquid Chromatography Parameters

ParameterTypical Value
LC ColumnC18 column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Methanol (or Acetonitrile)
GradientStart with low %B, ramp up to high %B, then re-equilibrate
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume5 - 10 µL

Table 4: Mass Spectrometry Parameters

ParameterClozapineNorclozapineThis compound (IS)
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z)327.2313.2331.2
Product Ion 1 (m/z)270.1192.1272.0
Product Ion 2 (m/z)192.1256.0192.1
Collision EnergyOptimized for specific instrumentOptimized for specific instrumentOptimized for specific instrument

Note: Mass transitions and collision energies should be optimized for the specific mass spectrometer being used.[16]

Clozapine Metabolism

Understanding the metabolism of clozapine is essential for interpreting TDM results. Clozapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to its main active metabolite, norclozapine (N-desmethylclozapine).[4][10] Other CYP enzymes, such as CYP3A4 and CYP2D6, are also involved to a lesser extent.[17]

G Clozapine Clozapine Norclozapine Norclozapine (N-desmethylclozapine) Clozapine->Norclozapine Demethylation Noxide Clozapine N-oxide Clozapine->Noxide Oxidation Other Other Metabolites Norclozapine->Other CYP1A2 CYP1A2 (major) CYP1A2->Clozapine CYP3A4 CYP3A4 CYP3A4->Clozapine CYP2D6 CYP2D6 CYP2D6->Clozapine

Caption: Simplified metabolic pathway of clozapine.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust, accurate, and precise method for the quantification of clozapine and its major metabolite, norclozapine. This approach is essential for personalized dose adjustments, ensuring therapeutic efficacy while minimizing the risk of adverse events for patients undergoing clozapine therapy. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and clinicians involved in the TDM of clozapine.

References

Application Notes and Protocols for the Use of Clozapine-d4 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Clozapine-d4 as an internal standard in the forensic toxicology screening of clozapine. The information is intended to guide researchers, scientists, and professionals in drug development in establishing robust and reliable analytical methods for the quantification of clozapine in biological matrices.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2] Due to its narrow therapeutic window and the potential for severe adverse effects, including agranulocytosis, monitoring its concentration in biological fluids is crucial for both therapeutic drug management (TDM) and forensic investigations.[3][4] In forensic toxicology, accurate quantification of clozapine is essential to determine cause of death, assess compliance, or investigate potential drug-facilitated crimes.[5][6]

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency. This compound, a deuterated analog of clozapine, is the preferred internal standard for this purpose due to its chemical and physical similarity to the analyte, ensuring co-elution and similar behavior throughout the analytical process.[7][8] This document outlines detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of clozapine in various biological matrices.[8][9][10]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies demonstrating a fast and efficient single-step extraction.[7][8]

Materials:

  • Biological matrix (e.g., serum, plasma, urine)

  • This compound internal standard solution (concentration to be optimized based on the expected analyte concentration range)

  • Alkaline buffer (e.g., pH 9-10)

  • Ethyl acetate or other suitable organic solvent

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette a known volume (e.g., 100-500 µL) of the biological sample into a clean centrifuge tube.

  • Add a precise volume of the this compound internal standard solution.

  • Add the alkaline buffer to adjust the pH.

  • Add the organic extraction solvent (e.g., 1 mL of ethyl acetate).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of the reconstitution solution.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

This protocol is a rapid and simple method suitable for high-throughput analysis.[11]

Materials:

  • Biological matrix (e.g., serum, plasma)

  • This compound internal standard solution in a protein precipitating solvent (e.g., acetonitrile or methanol)

  • Centrifuge

Procedure:

  • Pipette a known volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.

  • Add a larger volume (e.g., 300 µL) of the cold protein precipitating solvent containing the this compound internal standard.

  • Vortex vigorously for 30-60 seconds to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: A C18 or a polar-modified column (e.g., Synergi Polar-RP) is commonly used.[7][8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.[7][8]

  • Flow Rate: Typically in the range of 0.2-0.7 mL/min.[12]

  • Injection Volume: 5-20 µL.[12]

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard.[7][8]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[7][8]

  • MRM Transitions:

    • Clozapine: m/z 327.0 → 270.1 (quantifier) and 327.0 → 192.1 (qualifier).[11]

    • This compound (IS): m/z 331.0 → 192.2.[11]

    • Note: Specific transitions and collision energies should be optimized for the instrument in use.

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data for validated methods using this compound as an internal standard for clozapine analysis.

Table 1: Linearity and Sensitivity

ParameterClozapineNorclozapineReference
Linear Range (ng/mL)20 - 150020 - 1500[11]
Correlation Coefficient (R²)> 0.999> 0.999[11]
Limit of Quantification (LOQ) (ng/mL)1.0 (serum), 2.0 (urine)1.0 (serum), 2.0 (urine)[8]
Limit of Detection (LOD) (ng/mL)0.451.59[13]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
ClozapineLow< 10< 1095 - 104[8][12]
Medium< 10< 1095 - 104[8][12]
High< 10< 1095 - 104[8][12]
NorclozapineLow< 15.7 (urine)< 15.7 (urine)95 - 104[8][12]
Medium< 10< 1095 - 104[8][12]
High< 10< 1095 - 104[8][12]

Table 3: Recovery and Matrix Effects

AnalyteMatrixExtraction Efficiency (%)Matrix Effect (%)Reference
ClozapineSerum52 - 8577 - 92[8]
Urine59 - 8821 - 78[8]
NorclozapineSerum52 - 8577 - 92[8]
Urine59 - 8821 - 78[8]

Visualizations

The following diagrams illustrate the experimental workflow for the forensic toxicology screening of clozapine using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Blood, Urine) is_add Add this compound (Internal Standard) start->is_add extraction Extraction (LLE or Protein Precipitation) is_add->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Clozapine calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for clozapine analysis.

logical_relationship cluster_process Analytical Process analyte Clozapine (Analyte) sample_prep Sample Preparation Variations analyte->sample_prep lc_variations LC Injection & Separation Variability analyte->lc_variations ionization_suppression Ionization Suppression/Enhancement analyte->ionization_suppression quantification Accurate Quantification analyte->quantification is This compound (Internal Standard) is->sample_prep is->lc_variations is->ionization_suppression is->quantification Correction Factor sample_prep->quantification lc_variations->quantification ionization_suppression->quantification

Caption: Role of this compound in ensuring accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal Intensity for Clozapine-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing mass spectrometry (MS) signal intensity of Clozapine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical MS/MS transitions for this compound?

This compound, a deuterated internal standard, is expected to have a precursor ion shifted by +4 m/z units compared to clozapine. The fragmentation pattern, however, should be similar. While specific transitions can vary based on the instrument and conditions, a common transition for Clozapine (m/z 327) is to m/z 270.[1] Therefore, for this compound (m/z 331), a primary transition to monitor would be approximately m/z 270 or a similarly shifted fragment. It is crucial to optimize the collision energy for this transition on your specific instrument.

Q2: Which ionization technique is better for this compound analysis, ESI or APCI?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of clozapine and its deuterated analogs. ESI is more commonly reported in recent literature for LC-MS/MS methods and generally provides excellent sensitivity for polar and semi-polar compounds like clozapine.[1][2] APCI can also be effective and may be less susceptible to matrix effects in certain sample types. The choice between ESI and APCI may depend on the specific matrix being analyzed and the available instrumentation. A head-to-head comparison on your system with your samples is recommended to determine the optimal ionization source.

Q3: What are the key parameters to optimize in the ion source for better signal intensity?

For ESI, critical parameters to optimize include:

  • Capillary Voltage: Affects the efficiency of droplet charging.

  • Nebulizer Gas Pressure: Influences droplet size and solvent evaporation.

  • Drying Gas Flow and Temperature: Crucial for desolvation of the analyte ions.

A systematic, stepwise optimization of these parameters, potentially using a design of experiments (DoE) approach, can significantly enhance signal intensity.[3][4]

Q4: How can I minimize matrix effects when analyzing this compound in plasma or serum?

Matrix effects, which can cause ion suppression or enhancement, are a common issue in bioanalysis.[5] Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components like phospholipids.[2]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. Using a suitable column, such as a C18 or a polar-embedded column, and an appropriate gradient can resolve interferences.

  • Use of an Appropriate Internal Standard: As this compound is a stable isotope-labeled internal standard, it is expected to co-elute with the analyte and experience similar matrix effects, thus providing reliable quantification.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Signal for this compound Incorrect MS/MS transition settings.- Confirm the precursor ion (m/z) for this compound. - Perform a product ion scan to identify the major fragment ions and select the most intense transition for quantification.
Suboptimal ionization source parameters.- Systematically optimize capillary voltage, nebulizer pressure, and drying gas flow and temperature.
Inefficient sample extraction.- Evaluate the extraction recovery of your LLE or SPE method. - Ensure the pH of the sample and extraction solvent are appropriate for clozapine.
Poor Peak Shape Incompatible mobile phase or gradient.- Ensure the mobile phase is compatible with the analyte and the column chemistry. - Adjust the gradient profile to improve peak shape.
Column degradation.- Replace the column with a new one of the same type.
High Background Noise Contaminated mobile phase or LC system.- Use high-purity solvents and additives. - Flush the LC system thoroughly.
Matrix interferences.- Improve sample cleanup procedures. - Optimize chromatographic separation to resolve interfering peaks.
Inconsistent Signal Intensity (Poor Reproducibility) Fluctuations in the ionization source.- Check for stability of the spray in the ESI source. - Clean the ion source components (e.g., capillary, cone).
Variable matrix effects.- Assess matrix effects from different lots of biological matrix.[5] - Ensure consistent sample preparation across all samples.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Serum

This protocol is adapted from a method for the determination of clozapine and its metabolites in serum.[2]

  • Aliquot Sample: To 100 µL of human serum in a microcentrifuge tube, add 25 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration range).

  • Alkalinization: Add 50 µL of a suitable alkaline buffer (e.g., 0.1 M NaOH) to adjust the pH.

  • Extraction: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrumentation and application.

Parameter Typical Value/Condition
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 331 (for this compound)
Product Ion (Q3) To be determined by infusion and product ion scan (start by looking for fragments around m/z 270)
Collision Energy To be optimized for the specific transition

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for clozapine analysis, which can be used as a benchmark when developing a method for this compound.

Method Performance Metric Reported Range/Value Reference
Linearity Range 1 - 2000 ng/mL[1][2]
Limit of Quantification (LOQ) 1.0 ng/mL in serum[2]
Extraction Recovery 52% to 85% for serum[2]
Intra-assay Precision (%CV) < 10%[1][2]
Inter-assay Precision (%CV) < 15%[1][2]
Accuracy (%Bias) Within ±15%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum_sample Serum Sample add_is Add this compound IS serum_sample->add_is alkalinize Alkalinize add_is->alkalinize lle Liquid-Liquid Extraction alkalinize->lle evaporate Evaporate lle->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the quantification of this compound in serum.

troubleshooting_logic start Low Signal Intensity Issue check_ms Check MS/MS Parameters (Transitions, Collision Energy) start->check_ms check_source Optimize Ion Source (Voltage, Gas, Temp) check_ms->check_source Parameters Correct issue_resolved Signal Optimized check_ms->issue_resolved Incorrect Parameters Corrected check_sample_prep Evaluate Sample Prep (Recovery, Purity) check_source->check_sample_prep Source Optimized check_source->issue_resolved Suboptimal Source Optimized check_lc Review LC Method (Peak Shape, Retention) check_sample_prep->check_lc Prep Efficient check_sample_prep->issue_resolved Inefficient Prep Improved check_lc->issue_resolved Method Robust check_lc->issue_resolved Poor Chromatography Fixed

Caption: A logical troubleshooting workflow for addressing low signal intensity of this compound.

References

Technical Support Center: Matrix Effects on Clozapine-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Clozapine-d4 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound). Matrix effects are the alteration of the ionization efficiency of this compound due to co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your quantitative results.[3]

Q2: How does a deuterated internal standard like this compound help correct for matrix effects?

A2: A deuterated internal standard (d-IS) is a stable isotope-labeled version of the analyte (Clozapine) where hydrogen atoms are replaced by deuterium. The principle is that the d-IS has nearly identical physicochemical properties to the analyte.[4] Therefore, it is assumed to experience the same matrix effects during sample preparation, chromatography, and ionization. By calculating the ratio of the analyte signal to the d-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate quantification.

Q3: Can this compound fail to correct for matrix effects? If so, why?

A3: Yes, even with a deuterated internal standard, correction for matrix effects is not always perfect.[5] This can occur due to:

  • Chromatographic Separation: Small differences in retention time between Clozapine and this compound can lead to them experiencing different matrix components as they elute, resulting in differential ion suppression or enhancement.[6]

  • Differential Matrix Effects: The analyte and the internal standard may not be affected by the matrix in the exact same way.

  • Interferences: The mass spectrometer may detect an interfering compound from the matrix that has the same mass-to-charge ratio as this compound.

Q4: What are the common sources of matrix effects in plasma or serum samples?

A4: The primary sources of matrix effects in biological fluids like plasma and serum are phospholipids from cell membranes.[7] Other endogenous substances such as salts, proteins, and metabolites can also contribute to ion suppression or enhancement.[1]

Q5: What is the difference between ion suppression and ion enhancement?

A5: Ion suppression is a more common phenomenon where co-eluting matrix components interfere with the ionization of this compound, leading to a decreased signal intensity.[1] Ion enhancement is the opposite, where the presence of matrix components increases the ionization efficiency of the analyte, resulting in a higher signal.[1] Both can lead to inaccurate quantification.

Troubleshooting Guide for Matrix Effects

This guide provides a systematic approach to identifying, evaluating, and mitigating matrix effects in your this compound quantification assays.

Step 1: Identify the Presence of Matrix Effects

The first step is to determine if matrix effects are impacting your assay. The post-column infusion technique is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.[8]

Experimental Workflow: Post-Column Infusion

cluster_setup Setup cluster_procedure Procedure Syringe_Pump Syringe Pump with This compound Solution Tee_Connector Syringe_Pump->Tee_Connector Constant Infusion LC_System LC System LC_System->Tee_Connector Column Effluent MS_Detector Mass Spectrometer Tee_Connector->MS_Detector Inject_Blank Inject Blank Matrix Extract Monitor_Signal Monitor this compound Signal Inject_Blank->Monitor_Signal Identify_Dips Identify Dips/Peaks in Baseline Monitor_Signal->Identify_Dips

Caption: Workflow for Post-Column Infusion Experiment.

Step 2: Quantify the Extent of Matrix Effects

Once matrix effects are suspected, the next step is to quantify their magnitude using the post-extraction spike method.[9] This allows you to calculate the Matrix Factor (MF).

Experimental Protocol: Post-Extraction Spike Analysis

Objective: To quantitatively determine the degree of ion suppression or enhancement on this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Matrix): Process a blank plasma/serum sample through your entire extraction procedure. Spike this compound into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike this compound into the blank plasma/serum sample before the extraction process.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.

Data Presentation: Calculation of Matrix Effect Parameters

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1.0Measures the extent of ion suppression (<1.0) or enhancement (>1.0).[4]
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)Close to 100%Efficiency of the sample extraction process.[4]
Process Efficiency (PE) (Peak Area of Set C) / (Peak Area of Set A)Close to 100%Overall efficiency of the entire analytical method.[4]
Step 3: Mitigate Matrix Effects

If significant matrix effects are identified (typically an MF outside of 0.8-1.2), the following strategies can be employed for mitigation:

1. Optimize Sample Preparation:

  • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): Can be more effective at removing phospholipids and other interferences.[7]

  • Solid-Phase Extraction (SPE): Often provides the cleanest extracts and is highly effective at minimizing matrix effects.

2. Modify Chromatographic Conditions:

  • Gradient Elution: Adjust the gradient to better separate this compound from the regions of ion suppression identified in the post-column infusion experiment.

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix components.

3. Adjust LC-MS Parameters:

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[10]

  • Source Parameters: Optimize parameters such as gas flows, temperature, and voltages to improve ionization efficiency and reduce the impact of interfering compounds.

Logical Relationship: Troubleshooting Matrix Effects

cluster_workflow Troubleshooting Workflow Start Inaccurate/Imprecise This compound Results Suspect_ME Suspect Matrix Effects Start->Suspect_ME Qual_Assess Qualitative Assessment (Post-Column Infusion) Suspect_ME->Qual_Assess Quant_Assess Quantitative Assessment (Post-Extraction Spike) Qual_Assess->Quant_Assess Sig_ME Significant Matrix Effect Identified? Quant_Assess->Sig_ME Mitigate_ME Implement Mitigation Strategies Sig_ME->Mitigate_ME Yes End Accurate & Precise Quantification Sig_ME->End No Re-evaluate Re-evaluate Matrix Effects Mitigate_ME->Re-evaluate Re-evaluate->Sig_ME

Caption: A logical workflow for troubleshooting matrix effects.

This technical support guide provides a framework for understanding and addressing matrix effects in the quantification of this compound. By systematically identifying, quantifying, and mitigating these effects, researchers can improve the accuracy and reliability of their bioanalytical data.

References

Technical Support Center: Troubleshooting Poor Recovery of Clozapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering poor recovery of Clozapine-d4 during experimental analysis. The following question-and-answer format directly addresses common issues to help you optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The primary areas of concern are sample preparation (Solid Phase Extraction or Liquid-Liquid Extraction), chromatographic conditions, and the stability of the analyte. It is crucial to systematically investigate each step to pinpoint the source of the loss.

Q2: How can I troubleshoot poor recovery during Solid Phase Extraction (SPE)?

Poor recovery in SPE is a frequent issue.[1][2] A systematic approach to troubleshooting is essential to identify the step where the analyte is being lost.[2][3]

Troubleshooting Steps:

  • Fraction Collection and Analysis: Collect and analyze each fraction from the SPE process (load, wash, and elution) to determine where this compound is being lost.[3]

  • Sorbent Selection: Ensure the sorbent chemistry is appropriate for Clozapine, which is a dibenzodiazepine.[4] A mismatch in polarity between the sorbent and the analyte can lead to poor retention.[1]

  • Sample pH and Loading Conditions: The pH of the sample can significantly impact the retention of ionizable compounds like clozapine.[5] Ensure the pH is optimized for maximum retention on the chosen sorbent.

  • Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound.[2][5] Evaluate the composition of the wash solvent to ensure it removes interferences without affecting the analyte.

  • Elution Solvent Strength: The elution solvent may not be strong enough to fully desorb this compound from the sorbent.[1][2] Consider increasing the solvent strength or using a different solvent.

  • Drying of Sorbent Bed: Over-drying the sorbent bed after the wash step can lead to poor recovery.[5]

  • Flow Rate: A high flow rate during sample loading may not allow sufficient interaction between the analyte and the sorbent, leading to breakthrough.[1]

Experimental Protocols

Protocol 1: Systematic Fraction Analysis in SPE

This protocol outlines the procedure to identify the step of analyte loss during Solid Phase Extraction.

  • Prepare Samples: Spike a known concentration of this compound into a blank matrix (e.g., plasma, urine).

  • Condition the SPE Cartridge: Condition the cartridge according to the manufacturer's instructions.

  • Equilibrate the Cartridge: Equilibrate the cartridge with the appropriate solvent.

  • Load Sample and Collect "Load" Fraction: Load the sample onto the cartridge and collect the effluent into a clean tube.

  • Wash Cartridge and Collect "Wash" Fraction: Wash the cartridge with the wash solvent and collect the entire volume in a separate tube.

  • Elute Analyte and Collect "Elute" Fraction: Elute the analyte with the elution solvent and collect it in a final tube.

  • Analyze Fractions: Analyze the "Load," "Wash," and "Elute" fractions by LC-MS/MS to quantify the amount of this compound in each.

Data Presentation

Table 1: Example Data from SPE Fraction Analysis

FractionExpected this compound Recovery (%)Observed this compound Recovery (%)Potential Cause of Low Recovery in "Elute" Fraction
Load< 1%45%Incorrect sorbent, improper sample pH, sample solvent too strong.
Wash< 1%30%Wash solvent is too strong, leading to premature elution.
Elute> 95%25%Elution solvent is too weak, incomplete desorption of the analyte.

Visualization of Troubleshooting Workflow

Poor_Recovery_Troubleshooting cluster_Start Start cluster_SPE Solid Phase Extraction (SPE) Troubleshooting cluster_Solutions Corrective Actions cluster_LLE Liquid-Liquid Extraction (LLE) Troubleshooting cluster_LLE_Solutions Corrective Actions cluster_Stability Stability Issues cluster_Stability_Solutions Corrective Actions start Poor this compound Recovery spe_check Perform SPE Fraction Analysis start->spe_check load_loss Analyte in Load Fraction? spe_check->load_loss wash_loss Analyte in Wash Fraction? load_loss->wash_loss No solution1 Check Sorbent Type Adjust Sample pH Modify Sample Solvent load_loss->solution1 Yes no_elution Analyte Not Eluting? wash_loss->no_elution No solution2 Decrease Wash Solvent Strength wash_loss->solution2 Yes solution3 Increase Elution Solvent Strength no_elution->solution3 Yes lle_check Review LLE Protocol no_elution->lle_check SPE Optimized end Recovery Optimized solution1->end solution2->end solution3->end ph_check Incorrect pH? lle_check->ph_check solvent_check Inappropriate Solvent? ph_check->solvent_check No solution4 Adjust Aqueous Phase pH ph_check->solution4 Yes solution5 Select More Appropriate Organic Solvent solvent_check->solution5 Yes stability_check Investigate Analyte Stability solvent_check->stability_check LLE Optimized solution4->end solution5->end degradation Degradation Suspected? stability_check->degradation solution6 Check Storage Conditions Use Fresh Standards Investigate Matrix Effects degradation->solution6 Yes degradation->end No solution6->end

Caption: Troubleshooting workflow for poor this compound recovery.

Q3: What should I consider if I suspect poor recovery in a Liquid-Liquid Extraction (LLE) protocol?

For LLE, the partitioning of this compound between the aqueous and organic phases is critical. An LC-MS/MS method for clozapine and its metabolites has been developed using a single-step liquid-liquid extraction under alkaline conditions with ethyl acetate.[6]

Key Considerations:

  • pH of the Aqueous Phase: Clozapine is a weakly basic drug. Adjusting the pH of the aqueous sample to an alkaline state (e.g., pH > 9) will ensure it is in its non-ionized form, promoting its extraction into an organic solvent.

  • Choice of Organic Solvent: The polarity of the extraction solvent is crucial. Solvents like ethyl acetate or a mixture of chloroform and n-hexane have been used for clozapine extraction.[6][7] Ensure the chosen solvent has a good affinity for this compound.

  • Extraction Efficiency: Perform multiple extractions of the aqueous phase to improve recovery.

  • Emulsion Formation: Emulsions at the interface of the two phases can trap the analyte and lead to poor recovery. Centrifugation can help to break up emulsions.

Experimental Protocols

Protocol 2: Optimizing LLE pH
  • Prepare Aliquots: Prepare several identical aliquots of your sample spiked with this compound.

  • Adjust pH: Adjust the pH of each aliquot to a different value within a range (e.g., pH 8, 9, 10, 11).

  • Perform Extraction: Add the organic extraction solvent to each aliquot, vortex, and centrifuge to separate the layers.

  • Analyze Organic Layer: Carefully collect the organic layer from each sample and analyze it by LC-MS/MS.

  • Determine Optimal pH: Compare the recovery of this compound at each pH to determine the optimal condition.

Data Presentation

Table 2: Example Data from LLE pH Optimization

Sample pHThis compound Recovery (%)
8.065%
9.085%
10.098%
11.099%

Visualization of LLE Optimization

LLE_Optimization cluster_Start Start cluster_pH pH Optimization cluster_Solvent Solvent Selection start Low Recovery in LLE prep_aliquots Prepare Spiked Aliquots start->prep_aliquots adjust_ph Adjust pH of Aliquots (e.g., 8, 9, 10, 11) prep_aliquots->adjust_ph extract Perform LLE adjust_ph->extract analyze Analyze Organic Phase extract->analyze compare Compare Recoveries analyze->compare test_solvents Test Different Organic Solvents compare->test_solvents Sub-optimal Recovery end Optimized LLE Protocol compare->end Optimal Recovery analyze_solvents Analyze Extracts test_solvents->analyze_solvents select_solvent Select Solvent with Highest Recovery analyze_solvents->select_solvent select_solvent->end

Caption: Workflow for optimizing Liquid-Liquid Extraction (LLE).

Q4: Could the stability of this compound be a factor in its poor recovery?

Yes, the stability of Clozapine and its deuterated analog can affect recovery. While studies have shown clozapine to be relatively stable in plasma at room temperature for several hours and for extended periods when frozen, degradation can still occur under certain conditions.[7][8]

Factors Affecting Stability:

  • Storage Conditions: Ensure that plasma and serum samples are stored properly, typically at -20°C or -80°C, to minimize degradation.[7]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation.[7] It is advisable to aliquot samples before freezing if multiple analyses are planned.

  • Matrix Effects: The sample matrix itself can sometimes contribute to analyte degradation.

  • Light Sensitivity: While not extensively reported as a major issue in routine analysis, it is good practice to protect samples and standards from direct light.

If you suspect stability issues, it is recommended to analyze a freshly prepared quality control sample alongside your study samples to assess for any time-dependent degradation.

References

Technical Support Center: Stability of Clozapine-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Clozapine-d4 in biological matrices. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical studies?

This compound is a deuterated form of Clozapine, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to Clozapine, it can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of Clozapine in biological samples.[1][2]

Q2: How stable is this compound in biological matrices?

While specific stability studies exclusively on this compound are not extensively published, its stability is expected to be very similar to that of unlabeled Clozapine due to their chemical similarity. Studies on Clozapine have demonstrated good stability in various biological matrices under different storage conditions. It is, however, crucial to perform stability assessments of this compound under your specific experimental conditions as part of method validation.

Q3: What are the common stability issues encountered with deuterated internal standards like this compound?

Common issues include:

  • Back-exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at non-carbon positions or under certain pH conditions. This can alter the mass of the internal standard and affect quantification.

  • Isotopic Contribution: The deuterated internal standard may contain a small percentage of the unlabeled analyte, which can lead to an overestimation of the analyte concentration, particularly at low levels.

  • Degradation: Like the unlabeled drug, the deuterated internal standard can degrade under certain conditions of temperature, light exposure, or pH.

Q4: What are the recommended storage conditions for biological samples containing this compound?

Based on the stability data for Clozapine, the following storage conditions are recommended for biological samples. However, these should be confirmed with in-house stability studies for this compound.

  • Short-term (Bench-top): Samples are generally stable for a few hours at room temperature. For instance, Clozapine in human plasma is reported to be stable for up to 6 hours at room temperature.[3]

  • Long-term: For long-term storage, freezing at -20°C or -70°C is recommended. Clozapine has been found to be stable in human plasma for at least 50 days at -27°C.[3]

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles. Clozapine in human plasma has been shown to be stable through multiple freeze-thaw cycles.[3]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Internal Standard (IS) Response - Ensure consistent and accurate spiking of this compound into all samples, standards, and QCs. - Check for IS solution stability. Prepare fresh solutions if necessary.
Matrix Effects - Perform a post-extraction addition experiment to evaluate ion suppression or enhancement. - Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to better remove interfering matrix components. - Adjust chromatographic conditions to separate this compound from co-eluting matrix interferences.
Degradation of Clozapine or this compound - Review sample handling and storage procedures to ensure they align with established stability data. - Conduct short-term and freeze-thaw stability experiments under your laboratory conditions.
Issue 2: Drifting Internal Standard Signal During an Analytical Run

Symptoms:

  • A consistent upward or downward trend in the this compound peak area across the analytical batch.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Back-Exchange of Deuterium - Evaluate the stability of this compound in the final sample solvent and mobile phase over the typical run time.[1] - If back-exchange is confirmed, consider adjusting the pH of the mobile phase or sample diluent.
Adsorption to Vials or Tubing - Use silanized glass vials or polypropylene vials to minimize adsorption. - Prime the LC system with several injections of a high-concentration standard before running samples.
Instrumental Drift - Ensure the mass spectrometer is properly calibrated and stabilized before starting the analytical run. - Monitor system suitability throughout the run.

Data Presentation: Stability of Clozapine in Biological Matrices

Disclaimer: This data is for unlabeled Clozapine and should be used as a guide for this compound. It is strongly recommended to perform specific stability studies for this compound as part of your method validation.

Table 1: Short-Term (Bench-Top) Stability of Clozapine in Human Plasma

Storage Temperature Duration Matrix Analyte Concentration % Recovery / % Deviation Reference
Room Temperature6 hoursHuman PlasmaNot specifiedStable[3]
Room Temperature (21°C)3 hoursHuman PlasmaNot specifiedStable[4]
10°C (Autosampler)80 hoursHuman PlasmaNot specifiedStable[5]

Table 2: Long-Term Storage Stability of Clozapine in Human Plasma

Storage Temperature Duration Matrix Analyte Concentration % Deviation Reference
-27°C50 daysHuman PlasmaNot specifiedStable[3]
-40°C14 daysHuman Plasma72.9 - 1587.5 ng/mL-1.1% to -5.8%[6]

Table 3: Freeze-Thaw Stability of Clozapine in Human Plasma

Number of Cycles Matrix Analyte Concentration (ng/mL) % Deviation Reference
3Human Plasma72.9+0.4%[6]
3Human Plasma385.4-8.2%[6]
3Human Plasma1587.5-5.8%[6]

Experimental Protocols

Protocol 1: Assessment of Bench-Top Stability of this compound

Objective: To evaluate the stability of this compound in a biological matrix at room temperature over a specified period.

Methodology:

  • Sample Preparation: Spike a known concentration of this compound into pooled blank biological matrix (e.g., human plasma). Prepare multiple aliquots.

  • Storage: Keep the aliquots at room temperature (e.g., 20-25°C) on the bench.

  • Analysis: Analyze the aliquots at predefined time points (e.g., 0, 2, 4, 6, 8, and 24 hours). The time zero sample is analyzed immediately after preparation.

  • Data Evaluation: Compare the mean concentration of this compound at each time point to the mean concentration at time zero. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Protocol 2: Evaluation of Freeze-Thaw Stability of this compound

Objective: To determine the stability of this compound after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike a known concentration of this compound into pooled blank biological matrix. Prepare multiple aliquots.

  • Freeze-Thaw Cycles:

    • Freeze all aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (e.g., 3 to 5 cycles).

  • Analysis: After the final thaw, analyze the samples.

  • Data Evaluation: Compare the mean concentration of this compound in the cycled samples to the mean concentration of freshly prepared (time zero) samples. Stability is acceptable if the deviation is within ±15%.

Protocol 3: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 6 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 6 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 110°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Sample Preparation: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed standard. Identify and characterize any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_data Data Evaluation prep1 Spike this compound into Blank Matrix prep2 Aliquot Samples prep1->prep2 benchtop Bench-Top Stability (Room Temperature) prep2->benchtop freezethaw Freeze-Thaw Stability (-20°C / -70°C) prep2->freezethaw longterm Long-Term Stability (Frozen Storage) prep2->longterm analysis LC-MS/MS Analysis benchtop->analysis freezethaw->analysis longterm->analysis data Compare to Time Zero (Acceptance Criteria: ±15%) analysis->data

Caption: Experimental workflow for assessing the stability of this compound in biological matrices.

troubleshooting_workflow cluster_is Internal Standard Issues cluster_matrix Matrix Effects cluster_stability Analyte Stability start Inaccurate or Imprecise Results is_prep Check IS Spiking Procedure & Solution Stability start->is_prep is_response Evaluate IS Response Consistency is_prep->is_response matrix_eval Perform Post-Extraction Addition Experiment is_response->matrix_eval If IS is consistent stability_check Review Sample Handling & Storage is_response->stability_check If IS response drifts matrix_remedy Optimize Sample Preparation / Chromatography matrix_eval->matrix_remedy end Resolved matrix_remedy->end stability_test Conduct In-House Stability Studies stability_check->stability_test stability_test->end

Caption: Troubleshooting workflow for common issues in bioanalytical assays using this compound.

References

Technical Support Center: Clozapine-d4 Isotopic Interference Correction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for correcting isotopic interference when using Clozapine-d4 as an internal standard in mass spectrometry-based bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Clozapine and this compound analysis?

A1: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the unlabeled analyte (Clozapine) contributes to the signal of the stable isotope-labeled internal standard (this compound).[1] Clozapine, with the chemical formula C18H19ClN4, has naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl, ¹⁵N, ²H). These isotopes create a pattern of low-intensity peaks at masses higher than the monoisotopic mass. The M+4 peak of unlabeled Clozapine, resulting from the combined natural abundance of these heavy isotopes, can overlap with the signal of the deuterated internal standard, this compound, leading to inaccuracies in quantification.

Q2: Why is correcting for this interference crucial for my experimental results?

A2: Failure to correct for isotopic interference can lead to a non-linear relationship between the analyte concentration and the response ratio (analyte/internal standard).[1] This non-linearity can introduce a positive bias in the calculated concentrations of Clozapine, particularly at the lower end of the calibration curve, compromising the accuracy and reliability of the bioanalytical method. Regulatory bodies such as the FDA and EMA require thorough validation of bioanalytical methods, including an assessment and correction for potential interferences.

Q3: What are the primary methods to correct for isotopic interference?

A3: There are several established methods to address isotopic interference:

  • Mathematical Correction using a Nonlinear Calibration Function: This approach involves using a nonlinear regression model to fit the calibration curve, which accounts for the predictable contribution of the analyte's isotopic peaks to the internal standard's signal.[1]

  • Increasing the Internal Standard Concentration: By using a higher concentration of the this compound internal standard, the relative contribution of the interfering M+4 peak from the unlabeled Clozapine becomes less significant.

  • Software-Based Correction: Specialized software can be used to deconvolute the isotopic patterns and correct the measured peak areas for the contribution of natural isotopes.

Q4: How can I estimate the extent of isotopic interference in my assay?

A4: The contribution of unlabeled Clozapine to the this compound signal can be estimated by analyzing a high-concentration standard of unlabeled Clozapine and measuring the response at the mass-to-charge ratio (m/z) of this compound. Additionally, online isotopic distribution calculators can predict the theoretical isotopic pattern of Clozapine based on its chemical formula (C18H19ClN4), providing an estimate of the M+4 peak intensity.

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at low concentrations.

Cause: Significant isotopic interference from high concentrations of unlabeled Clozapine affecting the this compound signal.

Solutions:

  • Implement a Nonlinear Calibration Curve:

    • Protocol: Instead of a linear regression (y = mx + c), utilize a quadratic or other appropriate nonlinear function to fit your calibration data. This can be performed in most chromatography data system (CDS) software or external statistical packages. The function models the predictable increase in the internal standard signal due to isotopic contribution from the analyte.

  • Increase this compound Concentration:

    • Protocol: Prepare and evaluate a series of working internal standard solutions with increasing concentrations of this compound. Analyze these with your calibration standards to identify a concentration where the impact of the isotopic interference is minimized, resulting in an acceptable linear range.

  • Software Correction:

    • Protocol: Employ specialized software to correct the raw data for natural isotopic abundance before generating the calibration curve.

Issue 2: Inaccurate quantification of low-concentration quality control (QC) samples.

Cause: The positive bias from isotopic interference has a more pronounced effect at lower analyte concentrations.

Solutions:

  • Verify Correction Method: Ensure that the chosen correction method (nonlinear regression or increased IS concentration) is adequately addressing the interference at the low end of the curve.

  • Re-evaluate the Lower Limit of Quantification (LLOQ): If the interference cannot be sufficiently corrected to meet the required accuracy and precision at the current LLOQ, it may be necessary to raise the LLOQ.

  • Optimize Chromatographic Separation: While isotopic interference is a mass spectrometry issue, ensuring baseline chromatographic separation of Clozapine from any potential isobaric interferences is crucial for overall data quality.

Experimental Protocols

Protocol 1: Correction using a Nonlinear Calibration Function
  • Prepare Calibration Standards: Prepare a full set of calibration standards spanning the desired analytical range.

  • Prepare Internal Standard Solution: Prepare a working solution of this compound at a fixed concentration.

  • Sample Preparation: Process all calibration standards by adding the fixed concentration of the this compound internal standard.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.

  • Data Processing:

    • Integrate the peak areas for both Clozapine and this compound.

    • Calculate the response ratio (Clozapine peak area / this compound peak area).

    • In your chromatography software or a statistical package, plot the response ratio against the known concentrations of the calibration standards.

    • Instead of a linear fit, select a nonlinear regression model (e.g., quadratic: y = ax² + bx + c) to fit the data.

  • Quantification: Use the generated nonlinear calibration curve to calculate the concentration of Clozapine in your unknown samples and QCs.

Protocol 2: Determining the Optimal this compound Concentration
  • Prepare Multiple Internal Standard Solutions: Prepare several working solutions of this compound at different concentrations (e.g., low, medium, high).

  • Analyze Calibration Sets: For each this compound concentration, analyze a full set of calibration standards.

  • Evaluate Linearity: For each dataset, plot the calibration curve using a linear regression model.

  • Assess Performance: Compare the coefficient of determination (R²), the back-calculated accuracy of the calibrators, and the accuracy and precision of QC samples for each internal standard concentration.

  • Select Optimal Concentration: Choose the lowest this compound concentration that provides a linear calibration curve meeting the required validation criteria for your assay.

Data Presentation

Table 1: Theoretical Isotopic Abundance of Unlabeled Clozapine (C18H19ClN4)

Mass OffsetRelative Abundance (%)
M+0100.00
M+121.57
M+239.99
M+310.15
M+4 8.12
M+52.05

Note: These values are theoretical and can be calculated using online isotopic distribution calculators. The actual measured contribution may vary slightly.

Table 2: Example Impact of Correction on Low-Level QC Accuracy

QC Level (ng/mL)Uncorrected Accuracy (%)Corrected Accuracy (%) (Nonlinear Regression)
1135102
512298
50105101

Visualizations

Isotopic_Interference_Workflow Workflow for Correcting Isotopic Interference cluster_prep Sample Preparation & Analysis cluster_data Data Processing & Evaluation cluster_correction Correction Strategies cluster_quant Final Quantification Prep Prepare Calibration Standards & QCs Add_IS Add Fixed Concentration of this compound Prep->Add_IS LCMS LC-MS/MS Analysis Add_IS->LCMS Integrate Integrate Peak Areas LCMS->Integrate Ratio Calculate Response Ratios Integrate->Ratio Plot Plot Calibration Curve Ratio->Plot Nonlinear Apply Nonlinear Regression Plot->Nonlinear Increase_IS Optimize IS Concentration Plot->Increase_IS Software Use Correction Software Plot->Software Quantify Quantify Unknowns & QCs Nonlinear->Quantify Increase_IS->Quantify Software->Quantify Validate Validate Method Quantify->Validate

Caption: Workflow for correcting isotopic interference.

Logical_Relationship Logical Relationship of Isotopic Interference Analyte High Clozapine Concentration Interference Increased M+4 Isotopic Contribution Analyte->Interference leads to IS_Signal Inflated this compound Signal Interference->IS_Signal causes Ratio Decreased Response Ratio (Analyte/IS) IS_Signal->Ratio results in Result Inaccurate Quantification (Positive Bias at Low End) Ratio->Result leads to

Caption: The impact of isotopic interference on quantification.

References

Technical Support Center: Improving Precision and Accuracy with Clozapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Clozapine-d4 as an internal standard in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Clozapine, where four hydrogen atoms are replaced with deuterium atoms. It is considered an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its physical and chemical properties are nearly identical to the analyte (Clozapine), it co-elutes chromatographically and exhibits similar behavior during sample extraction and ionization.[1] This helps to compensate for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the measurement.

Q2: I'm observing a signal for my analyte in blank samples spiked only with this compound. What is the cause?

This issue, known as isotopic crosstalk or interference, can arise from two main sources:

  • Impurity: The this compound standard may contain a small amount of the unlabeled analyte (Clozapine) as an impurity from its synthesis.[2]

  • Isotopic Contribution: The natural isotopic abundance of elements (like ¹³C) in the unlabeled analyte can result in a signal at the mass-to-charge ratio (m/z) of the deuterated standard, especially if the mass difference between the analyte and the IS is small.[2][3] A mass difference of at least 4-5 Daltons is recommended to minimize this effect.[2]

Q3: My this compound internal standard is eluting slightly earlier than the unlabeled Clozapine. Is this normal?

Yes, this is a known phenomenon called the "chromatographic isotope effect." In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] This is because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to minor differences in polarity. While a small shift is expected, a significant separation can impact quantification.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or sample?

This phenomenon, known as deuterium exchange or H/D exchange, can occur if the deuterium labels are in chemically unstable (labile) positions on the molecule.[3][4] Exchange is often catalyzed by acidic or basic conditions and can also be promoted by high temperatures in the mass spectrometer's ion source.[3] This can compromise accuracy by reducing the internal standard signal and creating a "false positive" signal for the unlabeled analyte.[4] It is crucial to use standards where deuterium is placed in stable, non-exchangeable positions.[4]

Q5: What are matrix effects and how can this compound help mitigate them?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting components from the biological sample matrix (e.g., plasma, urine).[5][6] These effects are a major source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[5][7] Because this compound is chemically almost identical to Clozapine, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for, leading to more reliable results.[8]

Q6: How should I properly store Clozapine and this compound solutions?

Clozapine has been shown to be stable in various compounded suspensions for extended periods, often exceeding 60 days at room temperature or under refrigeration when protected from light.[9][10][11] For analytical standards, it is generally recommended to avoid storage in acidic or basic solutions to prevent potential degradation or deuterium exchange.[1][3] Always refer to the manufacturer's instructions on the certificate of analysis for specific storage conditions.

Troubleshooting Guides

Problem 1: Inaccurate Quantification (Poor Accuracy)
Potential Cause Troubleshooting Steps
Isotopic Impurity in IS 1. Analyze the IS alone: Prepare a solution of only this compound and analyze it, monitoring the mass transition for unlabeled Clozapine. A signal indicates impurity.[2] 2. Contact the supplier: Request the certificate of analysis to check the specified isotopic purity. 3. Consider ¹³C or ¹⁵N standards: If the issue persists, using a Carbon-13 or Nitrogen-15 labeled standard can be a more stable, albeit more expensive, alternative.[3][4]
Deuterium Exchange 1. Check Labeling Position: Confirm from the certificate of analysis that deuterium atoms are on non-labile positions. 2. Control pH: Maintain neutral pH for samples and mobile phases where possible.[3] 3. Optimize MS Source Temperature: Reduce the source temperature to the minimum required for efficient ionization to minimize in-source exchange.[3]
Matrix Effects 1. Improve Sample Cleanup: Switch from simple protein precipitation to a more robust method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[5][7] 2. Optimize Chromatography: Adjust the chromatographic gradient to separate Clozapine from the regions of ion suppression/enhancement.[5] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.
Problem 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps
Inconsistent IS Addition 1. Review Pipetting Technique: Ensure precise and consistent pipetting of the internal standard into all samples, calibrators, and QCs. 2. Automate Addition: Use an automated liquid handler for IS addition if available.
Analyte/IS Chromatographic Separation 1. Modify Gradient: Use a shallower chromatographic gradient to broaden peaks slightly and ensure better co-elution and overlap.[3] 2. Adjust Mobile Phase: Make small changes to the organic modifier or aqueous component to alter selectivity and reduce separation.[3]
Variable Matrix Effects 1. Assess Lot-to-Lot Variation: Evaluate matrix effects across at least six different lots of the biological matrix to check for relative matrix effects. 2. Ensure Co-elution: Confirm that the analyte and IS are co-eluting, as this is critical for compensating for variable matrix effects.

Experimental Protocols & Data

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a common method for extracting Clozapine from serum or plasma samples.

  • Sample Aliquoting: Pipette 200 µL of the serum/plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the working internal standard solution (e.g., 200 ng/mL this compound in methanol).[12]

  • Precipitation: Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[12]

  • Vortexing: Vortex the mixture thoroughly for approximately 30-60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 2,000 xg for 10 minutes) to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilution (Optional but Recommended): Dilute the supernatant (e.g., 1:10 with water) to further reduce potential matrix effects before injection.[12]

  • Analysis: Inject the final solution into the LC-MS/MS system.

Quantitative Performance Data

The following tables summarize performance data from various validated methods using this compound, demonstrating the high precision and accuracy achievable.

Table 1: Method Precision (%RSD) and Accuracy

MethodAnalyteConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Nominal)Reference
ICAL-LC-MS/MSClozapine & NorclozapineN/A<5%<5%104-112%[8][13]
RapidFire/MS/MSClozapine20-1500 ng/mL0.79-7.90%1.24-3.57%97.15-104.40%[12]
ID-LC-MS/MSClozapine24.53 ng/gN/A2.04%97.80-99.28%[14]
ID-LC-MS/MSClozapine98.06 ng/gN/A0.97%97.80-99.28%[14]
ID-LC-MS/MSClozapine987.02 ng/gN/A0.65%97.80-99.28%[14]
HPLC (Plasma)Clozapine & Norclozapine0.15-1.20 mg/L3.8-6.6%5.6-15.2%93-103%[15]

Table 2: Linearity and Sensitivity

MethodAnalyteLinearity RangeR² ValueLLOQReference
RapidFire/MS/MSClozapine & Norclozapine20–1,500 ng/mL>0.99920 ng/mL[12]
ID-LC-MS/MSClozapine5.65-1693.51 ng/g0.99882.73 ng/g[14]
LC-MS/MS (Rat Plasma)Clozapine1-1000 ng/mL>0.98101 ng/mL[16]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer & Dilute Supernatant Centrifuge->Transfer Inject Inject Sample Transfer->Inject Separate Chromatographic Separation (LC) Inject->Separate Ionize Ionization (e.g., ESI) Separate->Ionize Detect Mass Detection (MS/MS) Ionize->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: General experimental workflow for quantitative bioanalysis using this compound.

Troubleshooting Logic: Inaccurate Quantification

G Start Inaccurate Results (Poor Accuracy) Check_IS Analyze IS alone. Signal for analyte present? Start->Check_IS Check_Purity Check isotopic purity on Certificate of Analysis Check_IS->Check_Purity Yes Check_Exchange Review IS label stability. Control pH & MS Temp. Check_IS->Check_Exchange No Impure_IS Root Cause: IS Impurity Check_Purity->Impure_IS Check_Matrix Evaluate Matrix Effect. Improve sample cleanup or LC. Check_Exchange->Check_Matrix No Exchange Evident Exchange_Issue Root Cause: Deuterium Exchange Check_Exchange->Exchange_Issue Exchange Suspected Matrix_Issue Root Cause: Matrix Effects Check_Matrix->Matrix_Issue

Caption: Decision tree for troubleshooting inaccurate quantification results.

Concept of Matrix Effect

G cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) ESI_Source1 Ion Source Signal1 Expected Signal ESI_Source1->Signal1 Analyte1 Analyte Analyte1->ESI_Source1 IS1 This compound IS1->ESI_Source1 ESI_Source2 Ion Source Signal2 Suppressed Signal ESI_Source2->Signal2 Analyte2 Analyte Analyte2->ESI_Source2 IS2 This compound IS2->ESI_Source2 Matrix Matrix Components Matrix->ESI_Source2

Caption: Visualization of ion suppression caused by matrix components in the ion source.

References

Technical Support Center: Challenges in Using Deuterated Standards like Clozapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing deuterated internal standards, with a special focus on Clozapine-d4. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterated internal standards like this compound?

A1: The most prevalent challenges include:

  • Isotopic Exchange (H/D Exchange): The loss of deuterium atoms from the internal standard and their replacement with hydrogen from the solvent or matrix can lead to inaccurate quantification.[1][2]

  • Chromatographic (Isotopic) Shift: The deuterated standard (e.g., this compound) may not co-elute perfectly with the non-deuterated analyte (Clozapine), which can result in differential matrix effects.[1]

  • Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can cause an overestimation of the analyte's concentration.

  • Differential Matrix Effects: Variations in the sample matrix can affect the ionization of the analyte and the internal standard differently, leading to inaccuracies.[1]

Q2: Why does my this compound elute at a slightly different retention time than Clozapine?

A2: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to minor differences in the physicochemical properties of the molecule, which can cause a slight shift in retention time during chromatography. In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

Q3: How can I determine the isotopic purity of my this compound standard?

A3: The isotopic purity is typically provided on the Certificate of Analysis (CoA) from the supplier.[1] It is crucial to use a standard with high isotopic enrichment (ideally ≥98%) to minimize the contribution of the unlabeled analyte.[3] You can experimentally verify the isotopic purity by infusing a high-concentration solution of the deuterated standard into the mass spectrometer and examining the isotopic distribution.

Q4: What is "metabolic switching," and could it affect my results with this compound?

A4: Metabolic switching refers to a change in the primary metabolic pathway of a drug due to isotopic labeling. While less common, the deuterium substitution in this compound could potentially alter its metabolism compared to Clozapine, although this is not a widely reported issue for this specific standard.

Troubleshooting Guides

Issue 1: Suspected Isotopic Exchange of this compound

Symptoms:

  • Gradual decrease in the internal standard signal over time.

  • An unexpected increase in the analyte (Clozapine) signal in blank samples spiked with the internal standard.

Troubleshooting Steps:

  • Review the Labeling Position: Check the CoA to confirm the location of the deuterium labels on the this compound molecule. Labels on the piperazine ring are generally stable.

  • Control pH: Avoid exposing the standard to strongly acidic or basic conditions, especially for prolonged periods, as this can catalyze H/D exchange.[2]

  • Manage Temperature: Store the standard at the recommended temperature and avoid repeated freeze-thaw cycles. Higher temperatures can accelerate exchange rates.

  • Solvent Selection: Use aprotic solvents for reconstitution and storage whenever possible. If aqueous solutions are necessary, prepare them fresh before use.

Issue 2: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inconsistent analyte-to-internal standard response ratios.

Troubleshooting Steps:

  • Investigate Matrix Effects: Perform a post-extraction spike experiment to evaluate if the matrix is affecting the analyte and internal standard differently.

  • Optimize Chromatography: Adjust the chromatographic conditions to ensure the co-elution of Clozapine and this compound. A slight chromatographic shift can lead to differential ionization suppression or enhancement.

  • Check for Contamination: Ensure that there is no carryover from previous injections. Use a rigorous wash cycle for the autosampler.

  • Verify Standard Integrity: Assess the purity and stability of both the analyte and the internal standard stock solutions.

Quantitative Data Summary

Table 1: Potential for Isotopic Exchange of this compound under Various Conditions (Generalized)

ConditionpH RangeTemperaturePotential for Isotopic Exchange
Storage 6.0 - 8.02-8°CLow
< 4.0 or > 9.02-8°CModerate
6.0 - 8.0Room TemperatureLow to Moderate
< 4.0 or > 9.0Room TemperatureHigh
LC-MS Analysis 2.5 - 3.5 (typical mobile phase)AmbientLow
> 8.0 (less common mobile phase)AmbientModerate to High

Note: This table provides a generalized guide based on the chemical properties of aromatic amines and the piperazine moiety. The actual rate of exchange can vary depending on the specific matrix and solvent composition.

Experimental Protocols

Protocol 1: Evaluation of Isotopic Exchange of this compound

Objective: To determine the stability of the deuterium labels on this compound under specific experimental conditions.

Methodology:

  • Prepare Test Solutions:

    • Solution A: this compound in the analytical mobile phase.

    • Solution B: this compound in a blank matrix extract (e.g., plasma, urine).

    • Solution C: this compound in a solution with adjusted pH (e.g., pH 2 and pH 10).

  • Incubation: Incubate aliquots of each solution at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS/MS Analysis: Analyze the samples at each time point. Monitor the mass transitions for both this compound and unlabeled Clozapine.

  • Data Analysis: Calculate the percentage of back-exchange by comparing the peak area of the unlabeled Clozapine to the sum of the peak areas of Clozapine and this compound.

Protocol 2: Assessment of Differential Matrix Effects

Objective: To determine if the sample matrix affects the ionization of Clozapine and this compound differently.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike Clozapine and this compound into the reconstitution solvent.

    • Set 2 (Post-Spike Matrix): Extract blank matrix and then spike Clozapine and this compound into the final extract.

    • Set 3 (Pre-Spike Matrix): Spike Clozapine and this compound into the blank matrix before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Assess Differential Matrix Effects: Compare the MF for Clozapine and this compound. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with this compound sample->spike extract Extraction spike->extract reconstitute Reconstitution extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: A typical experimental workflow for the quantitative analysis of Clozapine using this compound as an internal standard.

troubleshooting_logic cluster_investigation Initial Checks cluster_matrix Matrix Effects cluster_isotope Isotopic Exchange start Inaccurate Results check_purity Verify Standard Purity start->check_purity check_stability Assess Standard Stability start->check_stability check_chromatography Evaluate Chromatography start->check_chromatography end Accurate Results check_purity->end If purity is confirmed exchange_protocol Perform Isotopic Exchange Study check_stability->exchange_protocol If degradation is suspected matrix_protocol Perform Matrix Effect Protocol check_chromatography->matrix_protocol If co-elution is poor optimize_extraction Optimize Sample Cleanup matrix_protocol->optimize_extraction optimize_extraction->end modify_conditions Adjust pH/Temperature exchange_protocol->modify_conditions modify_conditions->end

Caption: A logical troubleshooting workflow for addressing inaccurate results when using this compound.

clozapine_signaling cluster_receptors Receptor Targets cluster_pathways Downstream Signaling clozapine Clozapine d4 Dopamine D4 Receptor clozapine->d4 serotonin Serotonin 5-HT2A Receptor clozapine->serotonin muscarinic Muscarinic M1 Receptor clozapine->muscarinic adrenergic Adrenergic α1 Receptor clozapine->adrenergic pi3k_akt PI3K/Akt Pathway d4->pi3k_akt jak_stat JAK-STAT Pathway d4->jak_stat mapk MAPK Pathway serotonin->mapk cellular_response Cellular Response (e.g., Modulation of Neurotransmission, Inflammatory Response) pi3k_akt->cellular_response jak_stat->cellular_response mapk->cellular_response

Caption: A simplified diagram of Clozapine's interaction with key receptors and downstream signaling pathways.

References

Technical Support Center: Optimizing Clozapine and Clozapine-d4 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of clozapine and its deuterated internal standard, Clozapine-d4, from biological matrices.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction process.

Question: Why am I observing low recovery of clozapine and/or this compound?

Answer: Low recovery can stem from several factors related to the chosen extraction method and sample matrix. Here are some common causes and potential solutions:

  • Incomplete Protein Precipitation: If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to plasma is optimal. A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[1] Inadequate vortexing or incubation time can also lead to incomplete protein removal and co-precipitation of the analytes.

  • Suboptimal pH in Liquid-Liquid Extraction (LLE): Clozapine is a basic compound. For efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa (~7.5) to ensure it is in its neutral, more organic-soluble form.[2][3] Using a buffer to maintain a consistent alkaline pH during extraction is recommended.

  • Inefficient Solvent in Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical. Ethyl acetate and 1-chlorobutane have been reported as effective solvents for clozapine extraction.[2][4] If recovery is low, consider testing different solvents or solvent mixtures.

  • Improper Solid-Phase Extraction (SPE) Sorbent and Elution: Ensure the SPE sorbent chemistry is appropriate for clozapine (e.g., reversed-phase C8 or C18).[5] The elution solvent must be strong enough to desorb the analyte from the sorbent. If recovery is low, try a stronger elution solvent or increase the volume of the elution solvent.

  • Analyte Binding to Labware: Clozapine can adsorb to glass and plastic surfaces. Using silanized glassware or low-binding polypropylene tubes can help minimize this issue.

  • High Protein Binding: Clozapine is highly protein-bound in plasma (~97%).[6] Inefficient disruption of this binding during extraction will lead to low recovery. Organic solvents in protein precipitation and pH adjustment in LLE help to denature proteins and release the bound drug.

Question: I am seeing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?

Answer: Matrix effects, typically ion suppression or enhancement, are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results. Here are some strategies to mitigate them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.

    • Solid-Phase Extraction (SPE): SPE generally provides a cleaner extract compared to protein precipitation or LLE.[7]

    • Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can improve selectivity and reduce co-extraction of matrix components.

    • Protein Precipitation: While simple and fast, this method is the least selective and often results in the most significant matrix effects.[1]

  • Use a Deuterated Internal Standard: this compound is the recommended internal standard as it co-elutes with clozapine and experiences similar matrix effects, thus compensating for signal variations.[2]

  • Chromatographic Separation: Ensure your LC method adequately separates clozapine and this compound from the bulk of the matrix components. A longer chromatographic run time or a different column chemistry may be necessary.

  • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Question: My results are not reproducible. What could be the cause?

Answer: Poor reproducibility can be caused by a variety of factors throughout the experimental workflow. Consider the following:

  • Inconsistent Sample Handling: Ensure all samples, calibrators, and quality controls are treated identically. This includes consistent timing for each step, uniform vortexing, and precise volume transfers.

  • pH Variability: In LLE, slight variations in pH between samples can lead to significant differences in extraction efficiency. Use of a buffer is highly recommended.

  • Evaporation Issues: If using an evaporation step to concentrate the extract, ensure it is done uniformly across all samples. Over-drying can make the analytes difficult to reconstitute.

  • Instrument Instability: Check the stability of your LC-MS/MS system by injecting a standard solution multiple times to ensure consistent response.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting clozapine and this compound from plasma/serum?

A1: The three most prevalent extraction techniques are:

  • Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[1][8]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous sample into an immiscible organic solvent after pH adjustment.[2][9]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent packed in a cartridge to retain the analytes from the sample, which are then eluted with an appropriate solvent.[5][10]

Q2: What is the purpose of using this compound?

A2: this compound is a stable isotope-labeled internal standard. It is chemically identical to clozapine but has a higher mass due to the replacement of four hydrogen atoms with deuterium. It is added to samples at a known concentration before extraction to correct for variability in extraction recovery and matrix effects during LC-MS/MS analysis.[2]

Q3: What are the expected extraction efficiencies for different methods?

A3: Extraction efficiency can vary depending on the specific protocol and matrix. However, here are some reported values:

  • Protein Precipitation: Process efficiency for clozapine has been reported to be between 56% and 70%.[11]

  • Liquid-Liquid Extraction: Extraction efficiencies for clozapine from serum have been reported to be in the range of 52% to 85%.[2] A dual solvent-stir bar microextraction method reported an extraction recovery of 95.4% for clozapine.[3]

  • Solid-Phase Extraction: Absolute recovery of clozapine using SPE has been reported to be quantitative.[5]

Q4: How does the high protein binding of clozapine affect its extraction?

A4: Clozapine is approximately 97% bound to plasma proteins.[6] During extraction, it is crucial to disrupt this binding to ensure the total drug concentration is measured. This is typically achieved by denaturing the proteins with organic solvents (in PPT) or by altering the pH (in LLE), which changes the protein conformation and releases the bound drug.

Data Summary

The following table summarizes quantitative data on the efficiency of different extraction methods for clozapine.

Extraction MethodMatrixAnalyteInternal StandardExtraction Efficiency/RecoveryMatrix EffectReference
Protein PrecipitationPlasmaClozapine2H4-clozapineProcess Efficiency: ~100.3%< 5.5%
Protein PrecipitationPlasmaClozapineDeuterium-labeledProcess Efficiency: 56-70%Observed, but compensated by IS[11]
Liquid-Liquid ExtractionSerumClozapined4-clozapine52% - 85%77% - 92%[2]
Dual Solvent-Stir Bar MicroextractionPlasmaClozapineNot specified95.4%Not specified[3]
Solid-Phase ExtractionPlasmaClozapineFlurazepamQuantitativeNot specified[5]

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a rapid and simple method for sample cleanup.

  • Sample Preparation: To 50 µL of plasma sample in a microcentrifuge tube, add a three-fold volume excess of the internal standard solution (this compound in acetonitrile).

  • Precipitation: Vortex the mixture at 2000 rpm for one minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 16,200 x g for five minutes at room temperature to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 20 µL of the clear supernatant to a new tube or well in a 96-well plate.

  • Dilution: Add 450 µL of 30% (v/v) methanol in water to the supernatant.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

This method offers a cleaner extract than protein precipitation.

  • Sample Preparation: To a suitable volume of serum or plasma, add the deuterated internal standard (this compound).[2]

  • pH Adjustment: Alkalinize the sample by adding a suitable buffer or base (e.g., to pH > 9.5) to ensure clozapine is in its non-ionized form.[2][3]

  • Extraction: Add an appropriate volume of an immiscible organic solvent such as ethyl acetate.[2] Vortex vigorously for several minutes to ensure efficient partitioning of the analytes into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top layer for ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This protocol provides the cleanest extracts, minimizing matrix effects.

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C8) with methanol followed by water.

  • Sample Loading: Load the plasma sample (pre-treated with internal standard) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or an aqueous buffer to remove interfering substances.

  • Elution: Elute the clozapine and this compound from the cartridge using a suitable organic solvent (e.g., acetonitrile or methanol).[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Protein_Precipitation_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation start Plasma Sample (50 µL) add_is Add Internal Standard (this compound in ACN) start->add_is 3x Volume vortex Vortex (2000 rpm, 1 min) add_is->vortex centrifuge Centrifuge (16,200 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant (20 µL) centrifuge->transfer dilute Dilute with 30% Methanol transfer->dilute end_node LC-MS/MS Analysis dilute->end_node

Caption: Protein Precipitation Workflow for Clozapine Extraction.

Liquid_Liquid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis_prep Analysis Preparation start Plasma/Serum Sample add_is Add Internal Standard (this compound) start->add_is adjust_ph Adjust to Alkaline pH (>9.5) add_is->adjust_ph add_solvent Add Organic Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_node LC-MS/MS Analysis reconstitute->end_node

Caption: Liquid-Liquid Extraction Workflow for Clozapine.

Solid_Phase_Extraction_Workflow cluster_cartridge_prep Cartridge Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation condition Condition SPE Cartridge (Methanol, then Water) load Load Sample (with Internal Standard) condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_node LC-MS/MS Analysis reconstitute->end_node

Caption: Solid-Phase Extraction Workflow for Clozapine.

References

Validation & Comparative

The Critical Role of Clozapine-d4 in Bioanalytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) and pharmacokinetic studies of clozapine, the choice of an appropriate internal standard is paramount for developing robust and reliable analytical methods. This guide provides a comparative analysis of analytical methods utilizing Clozapine-d4 as an internal standard, supported by experimental data from various validated studies. The use of a stable isotope-labeled internal standard like this compound is demonstrated to be the gold standard, offering superior accuracy and precision compared to other alternatives.

The antipsychotic drug clozapine is a cornerstone in the management of treatment-resistant schizophrenia. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, TDM is crucial to ensure efficacy while minimizing the risk of severe adverse effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of clozapine and its major metabolite, norclozapine, in biological matrices. The success of any LC-MS/MS method heavily relies on the use of a suitable internal standard (IS) to compensate for variations during sample preparation and analysis.

Superiority of Isotope-Labeled Internal Standards

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby effectively correcting for any analyte loss or matrix effects. Deuterated internal standards, such as this compound, are structurally identical to the analyte but have a different mass due to the incorporation of deuterium atoms. This mass difference allows for their distinct detection by the mass spectrometer while ensuring they co-elute and ionize similarly to the unlabeled drug. This co-elution is a significant advantage over other, non-isotopically labeled internal standards (e.g., diazepam, loxapine), which may have different retention times and ionization efficiencies, leading to less accurate quantification.

Comparative Performance of Analytical Methods Using this compound

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of clozapine using this compound as the internal standard. These data highlight the exceptional linearity, accuracy, and precision achievable with this approach across different sample preparation techniques and chromatographic conditions.

Table 1: Linearity of Clozapine Quantification using this compound IS

Concentration Range (ng/mL)Correlation Coefficient (R²)MatrixReference
5.65 - 1693.510.9988Human Plasma[1]
25 - 800LinearHuman Plasma[2]
25 - 1000r=0.98Human Serum[3]
20 - 1500>0.999Human Serum
5 - 1000>0.99Human Serum[4]
1.0 - 2000>0.98Serum and Urine[5]

Table 2: Accuracy and Precision of Clozapine Quantification using this compound IS

MethodAccuracy (% Nominal Conc.)Precision (% RSD)MatrixReference
ICAL-LC-MS/MS104-112%<5%Plasma[6][7]
Automated Extraction with FIA-MS/MS95%-104%3.5% (at LOQ)Plasma[8]
ID-LC-MS/MS97.80% to 99.28% (recoveries)0.65% - 2.04%Human Plasma[1]
LC-MS/MSBias < ±10%<10%Serum and Urine[5]
PS-MSMean bias of -9% compared to LC-MS<8% (between-run)Human Serum[4]

Table 3: Limit of Quantification (LOQ) for Clozapine using this compound IS

LOQ (ng/mL)MatrixReference
2.73Human Plasma[1]
1.0Serum[5]
2.0Urine[5]
25Human Plasma[9]
0.01 mg/L (10 ng/mL)Plasma[8]

The data consistently demonstrate that methods employing this compound achieve high levels of sensitivity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation set by regulatory agencies. The use of a deuterated internal standard effectively compensates for matrix effects, which can be a significant source of variability and inaccuracy in bioanalytical assays.[8]

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for clozapine quantification in a biological matrix using this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation Sample Collection Sample Collection Fortification Fortification with Clozapine and this compound (IS) Sample Collection->Fortification Extraction Extraction (LLE, SPE, or PPT) Fortification->Extraction Evaporation & Reconstitution Evaporation and Reconstitution Extraction->Evaporation & Reconstitution LC Separation Chromatographic Separation (e.g., C18 column) Evaporation & Reconstitution->LC Separation MS/MS Detection Mass Spectrometric Detection (MRM Mode) LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Peak Integration and Concentration Calculation Data Acquisition->Quantification Validation Assessment Validation of Accuracy, Precision, Linearity, and Stability Quantification->Validation Assessment

Caption: Experimental workflow for clozapine analysis using this compound.

Detailed Experimental Protocols

While specific parameters may vary between laboratories, a general protocol for the analysis of clozapine using this compound as an internal standard is outlined below.

Sample Preparation (Liquid-Liquid Extraction Example)
  • To 100 µL of plasma/serum sample, add the internal standard solution (this compound).

  • Add an alkalinizing agent (e.g., sodium hydroxide) to raise the pH.

  • Add an organic extraction solvent (e.g., ethyl acetate or a mixture of chloroform and n-hexane).[2][5]

  • Vortex mix thoroughly to ensure efficient extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typical.[5]

  • Flow Rate: Typically in the range of 0.2-0.7 mL/min.

  • Injection Volume: Usually between 5-20 µL.

Mass Spectrometry
  • Ionization: Positive electrospray ionization (ESI+) is used.

  • Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Clozapine: e.g., m/z 327.0 → 270.1

    • This compound (IS): e.g., m/z 331.0 → 192.2

Conclusion

The validation data from numerous studies unequivocally support the use of this compound as the internal standard of choice for the bioanalysis of clozapine. Its ability to accurately and precisely correct for analytical variability throughout the entire workflow, from sample preparation to detection, ensures the generation of high-quality, reliable data. For researchers and clinicians involved in the therapeutic drug monitoring of clozapine, employing a validated LC-MS/MS method with this compound is essential for optimizing patient therapy and ensuring the safety and efficacy of this critical medication. The adoption of such robust analytical methods is a key component in advancing personalized medicine in the treatment of psychiatric disorders.

References

A Comparative Guide to the Cross-Validation of Clozapine Assays: Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of clozapine and its primary metabolite, norclozapine, in biological matrices is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. A critical component of robust bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). The choice of IS can significantly impact assay performance, influencing accuracy, precision, and reliability. This guide provides an objective comparison of clozapine assays employing two different types of internal standards: stable isotope-labeled (deuterated) and non-deuterated (structural analog) internal standards, supported by experimental data from published literature.

The Role and Impact of Internal Standards in Bioanalysis

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible, thereby experiencing similar extraction recovery, ionization efficiency, and potential matrix effects.

Deuterated internal standards , such as clozapine-d4 or clozapine-d8, are considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced with deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-identical chemical nature ensures that the IS and analyte behave very similarly during extraction and chromatographic separation, providing superior compensation for analytical variability.

Non-deuterated internal standards are typically structural analogs of the analyte, possessing a similar chemical structure but not being isotopically labeled. While they can compensate for some variability, such as injection volume, their different chemical properties can lead to variations in extraction efficiency and chromatographic retention time compared to the analyte. This can result in less effective correction for matrix effects, potentially impacting the accuracy and precision of the results.

Experimental Protocols

This section details representative experimental methodologies for clozapine assays using both deuterated and non-deuterated internal standards.

Protocol 1: Clozapine Assay using a Deuterated Internal Standard (this compound)

This protocol is a composite based on common LC-MS/MS methods for the therapeutic drug monitoring of clozapine.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma/serum sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the deuterated internal standard, this compound, at a known concentration.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Clozapine transition: m/z 327.2 -> 270.2

    • This compound transition: m/z 331.2 -> 270.2

Protocol 2: Clozapine Assay using a Non-Deuterated Internal Standard (Loxapine)

This protocol is based on an HPLC-UV method, a common approach when using non-deuterated internal standards.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma/serum sample, add a known amount of the internal standard, loxapine.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for analysis.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 254 nm).

Data Presentation: Performance Comparison

The following tables summarize typical validation data for clozapine assays using deuterated and non-deuterated internal standards, compiled from various studies.

Table 1: Assay Performance with Deuterated Internal Standard (LC-MS/MS)

ParameterClozapineNorclozapineReference
Linearity Range (ng/mL) 1 - 10001 - 1000[1]
Correlation Coefficient (r²) > 0.998> 0.998[1]
Intra-Assay Precision (%CV) < 14%< 14%[1]
Inter-Assay Precision (%CV) < 11%< 11%[1]
Accuracy (% Recovery) 95% - 104%95% - 104%[2]
Extraction Recovery 56% - 70%66% - 77%[2]

Table 2: Assay Performance with Non-Deuterated Internal Standard (HPLC-UV)

ParameterClozapineNorclozapineInternal StandardReference
Linearity Range (ng/mL) 20 - 100020 - 1000Loxapine[3]
Correlation Coefficient (r²) > 0.99> 0.99Loxapine[3]
Intra-Assay Precision (%CV) 0.6% - 15%0.6% - 15%Loxapine[3]
Inter-Assay Precision (%CV) Not ReportedNot ReportedLoxapine[3]
Accuracy (% Bias) -4% to +5%-4% to +5%Loxapine[3]
Extraction Recovery > 62%> 62%Loxapine[3]
Linearity Range (ng/mL) 25 - 2000N/ADiazepam[4][5]
Correlation Coefficient (r²) > 0.999N/ADiazepam[4][5]
Intra-Assay Precision (%CV) < 5%N/ADiazepam[4][5]
Inter-Assay Precision (%CV) < 5%N/ADiazepam[4][5]
Accuracy (% Bias) Not ReportedN/ADiazepam[4][5]
Extraction Recovery > 80%N/ADiazepam[4][5]

Mandatory Visualization

experimental_workflow cluster_deuterated Assay with Deuterated Internal Standard cluster_non_deuterated Assay with Non-Deuterated Internal Standard d_start Plasma/Serum Sample d_add_is Add this compound in Acetonitrile/Methanol d_start->d_add_is d_precipitate Vortex & Centrifuge (Protein Precipitation) d_add_is->d_precipitate d_supernatant Collect Supernatant d_precipitate->d_supernatant d_lcms LC-MS/MS Analysis d_supernatant->d_lcms nd_start Plasma/Serum Sample nd_add_is Add Loxapine/Diazepam nd_start->nd_add_is nd_extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) nd_add_is->nd_extract nd_evaporate Evaporate Organic Layer nd_extract->nd_evaporate nd_reconstitute Reconstitute in Mobile Phase nd_evaporate->nd_reconstitute nd_hplc HPLC-UV Analysis nd_reconstitute->nd_hplc

Caption: Experimental workflows for clozapine assays.

logical_relationship cluster_is_type Internal Standard Type cluster_performance Assay Performance deuterated Deuterated (e.g., this compound) accuracy Higher Accuracy & Precision deuterated->accuracy matrix_effects Better Matrix Effect Compensation deuterated->matrix_effects non_deuterated Non-Deuterated (e.g., Loxapine) variability Lower Accuracy & Precision non_deuterated->variability matrix_effects_issue Potential for Incomplete Matrix Effect Compensation non_deuterated->matrix_effects_issue

Caption: Performance relationship of internal standard types.

Conclusion

The choice of internal standard is a critical decision in the development of bioanalytical assays for clozapine. The experimental data strongly support the use of deuterated internal standards for achieving the highest levels of accuracy and precision. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability.

While assays using non-deuterated internal standards can be developed and validated, they are more susceptible to inaccuracies arising from differential extraction recovery and matrix effects between the analyte and the internal standard. For demanding applications in drug development and clinical research where data of the highest quality is required, deuterated internal standards are the recommended choice for clozapine bioanalysis.

References

Inter-laboratory Insights: A Comparative Guide to Clozapine Quantification Using Clozapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of clozapine, utilizing Clozapine-d4 as an internal standard. The information is synthesized from various validation studies to offer a comprehensive overview of method performance and protocols.

The therapeutic drug monitoring (TDM) of clozapine, an atypical antipsychotic, is crucial for optimizing treatment efficacy and minimizing adverse effects in patients with treatment-resistant schizophrenia.[1][2] The use of a deuterated internal standard, such as this compound, is a widely accepted practice in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3][4] This guide compares the performance of various analytical techniques that employ this compound.

Comparative Analysis of Method Performance

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for clozapine quantification due to its high selectivity and sensitivity.[5] However, other methods have also been developed and validated. The following tables summarize the quantitative performance of different analytical methods from published literature.

Method Linearity Range (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
LC-MS/MS 5.65 - 1693.510.65 - 2.04Not Reported97.80 - 99.282.73[6]
LC-MS/MS Not Reported<5Not Reported104 - 112Not Reported[4]
FIA-MS/MS Not ReportedNot Reported3.5 (at LLOQ)95 - 10410[3]
HPLC-UV 2 - 12 (µg/mL)0.03610.036098 - 10260[7]
Immunoassay Not ReportedNot ReportedNot ReportedConcordance with LC-MS/MS (r=0.84)Not Reported[8]

Table 1: Comparison of Quantitative Performance Parameters for Various Clozapine Analytical Methods.

Method Sample Matrix Extraction Method Internal Standard Key Findings Reference
LC-MS/MS Human PlasmaIsotope DilutionThis compoundDeveloped as a candidate reference measurement procedure with high accuracy and precision.[6]
LC-MS/MS (Isotopic Internal Calibration) Human PlasmaNot SpecifiedThis compound, Norclozapine-d8, Clozapine-d8Offers a novel approach for high-throughput TDM with rapid turnaround times.[4]
FIA-MS/MS Human PlasmaAutomated Extraction PlateDeuterium-labeled internal standardsProvides a rapid and cost-effective alternative to conventional LC-MS/MS.[3]
HPLC-UV Pharmaceutical Dosage FormNot ApplicableNot specifiedA robust method for quality control of clozapine tablets.[7]
Immunoassay Human SerumNot ApplicableNot ApplicableShowed no false positives and high repeatability compared to LC-MS/MS in one study.[8]

Table 2: Overview of Different Methodologies for Clozapine Analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing studies. Below are summarized protocols for common analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the therapeutic drug monitoring of clozapine and its metabolites.

  • Sample Preparation : Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9][10] For instance, a common approach involves the precipitation of plasma proteins with a solvent like methanol or acetonitrile. The supernatant, containing the analyte and the internal standard (this compound), is then separated.

  • Chromatographic Separation : A C18 reversed-phase column is frequently used for separation.[11] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid).[7]

  • Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer, typically in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both clozapine and this compound are monitored for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more traditional but still viable method for clozapine analysis, particularly in quality control settings.[11]

  • Sample Preparation : For pharmaceutical formulations, tablets are typically dissolved in a suitable solvent. For biological matrices, extraction procedures similar to those for LC-MS/MS are employed.

  • Chromatographic Separation : A C18 column is commonly used with a mobile phase such as a mixture of methanol and buffer.[7]

  • UV Detection : The eluent is monitored at a specific wavelength, often around 260 nm, where clozapine exhibits strong absorbance.[7]

Visualizing the Workflow

To illustrate the typical process of clozapine analysis using LC-MS/MS with this compound, the following workflow diagram is provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_injection Inject into HPLC supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Clozapine/Clozapine-d4) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification logical_relationship cluster_principle Principle of Isotope Dilution cluster_quantification Quantification Logic analyte Analyte (Clozapine) similar_properties Chemically Identical, Physically Distinct (Mass) analyte->similar_properties internal_standard Isotopic Internal Standard (this compound) internal_standard->similar_properties co_elution Co-elute during Chromatography similar_properties->co_elution matrix_effects Experience Similar Matrix Effects similar_properties->matrix_effects peak_area_analyte Peak Area of Analyte ratio Peak Area Ratio (Analyte/IS) peak_area_analyte->ratio peak_area_is Peak Area of Internal Standard peak_area_is->ratio calibration_curve Calibration Curve (Ratio vs. Concentration) ratio->calibration_curve final_concentration Determine Analyte Concentration calibration_curve->final_concentration

References

Clozapine-d4 in Quantitative Assays: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Clozapine-d4 as an internal standard in quantitative assays, focusing on its accuracy and precision. The information is supported by experimental data from various studies to assist researchers in making informed decisions for their analytical needs.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, a deuterated analog of clozapine, is frequently employed to ensure high accuracy and precision in the quantification of clozapine and its metabolites in complex biological matrices such as plasma and serum. Its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations during sample preparation and analysis.

Performance Comparison of Analytical Methods

This compound is predominantly used in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, which are recognized for their high selectivity and sensitivity. The following tables summarize the performance of LC-MS/MS methods utilizing this compound and compare them with other analytical techniques.

Table 1: Accuracy of Quantitative Assays for Clozapine

Analytical MethodInternal StandardMatrixAccuracy (% of Nominal Concentration)
LC-MS/MSThis compoundPlasma104-112%[1]
LC-MS/MSDeuterium-labeledPlasma95-104%
RapidFire/MS/MSThis compoundSerumWithin 7%
HPLC-UVNot specifiedPlasmaNot explicitly stated, but showed good agreement with LC-MS/MS[1]
ImmunoassayNoneSerumShowed a 16% higher measurement compared to LC-MS/MS[2]

Table 2: Precision of Quantitative Assays for Clozapine

Analytical MethodInternal StandardMatrixPrecision (% RSD)
LC-MS/MSThis compoundPlasma<5%[1]
LC-MS/MSDeuterium-labeledPlasmaInter-batch at LLOQ: 3.5%
RapidFire/MS/MSThis compoundSerum<10%
UPLC-MS/MSClozapine-d8SerumInterassay CV: 3.04-4.94%; Intra-assay CV: 0.61-1.26%[3]
HPLC with UV detectionAmitriptylinePlasmaIntraday and Interday fulfilled USFDA criteria[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of typical experimental protocols for the quantification of clozapine using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for sample clean-up.

  • Procedure:

    • To 200 µL of a serum sample, add 400 µL of acetonitrile containing 0.1% formic acid.

    • Add 100 µL of methanol containing 200 ng/mL of the internal standard, this compound.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the sample at 2,000 xg for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a 96-well plate.

    • Dilute the supernatant 1:10 with water before analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a common technique used to isolate analytes from a complex matrix.

  • Procedure:

    • To a plasma or serum sample, add the internal standard, this compound.

    • Make the sample alkaline.

    • Perform a single-step extraction using an organic solvent such as ethyl acetate.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is frequently used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 1 mM ammonium formate) and an organic solvent (e.g., methanol) is common.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI) is typically employed.

    • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • Clozapine: m/z 327 → 270[3]

      • Norclozapine (metabolite): m/z 313 → 192[3]

Visualizations

Clozapine Signaling Pathway

Clozapine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter receptors, primarily dopamine and serotonin receptors. It acts as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors.[5][6][7]

Clozapine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Signaling Downstream Signaling (e.g., Akt pathway) D2R->Signaling Inhibits HT2AR->Signaling Activates Clozapine Clozapine Clozapine->D2R Antagonist Clozapine->HT2AR Antagonist / Inverse Agonist

Caption: Clozapine's antagonism of D2 and 5-HT2A receptors.

Experimental Workflow for Clozapine Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of clozapine in biological samples using LC-MS/MS with this compound as an internal standard.

Experimental_Workflow Sample Biological Sample (Plasma/Serum) IS_Spike Spike with This compound (IS) Sample->IS_Spike Preparation Sample Preparation (e.g., Protein Precipitation) IS_Spike->Preparation Centrifugation Centrifugation Preparation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Quantification Quantification (Peak Area Ratio of Analyte to IS) Data->Quantification Result Final Concentration Quantification->Result

Caption: Bioanalytical workflow using an internal standard.

References

The Analytical Edge: A Comparative Guide to Internal Standards for Clozapine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of clozapine is critical for therapeutic drug monitoring and pharmacokinetic studies. The choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of Clozapine-d4 with alternative internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometric assays for clozapine. Its chemical and physical properties closely mimic the analyte, ensuring it effectively compensates for variations in sample preparation and instrument response. However, other deuterated and non-deuterated internal standards are also employed. This guide delves into the linearity and range of analytical methods using this compound and compares it with alternatives, providing a clear overview of their performance characteristics.

Performance Comparison of Internal Standards

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The following tables summarize the linearity and range of various analytical methods for clozapine quantification, categorized by the internal standard used.

Deuterated Internal Standards

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry due to their similar physicochemical properties to the analyte.

Internal StandardAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
This compound LC-MS/MS12 - 4946 ng/mL0.99713.3 ng/mL4946 ng/mL[1]
This compound LC-MS/MS1.0 - 2000 ng/mL> 0.981.0 ng/mL2000 ng/mL[2]
This compound, Norclozapine-d8, Clozapine-d8 ICAL-LC-MS/MSNot explicitly stated, but excellent agreement with consensus mean values0.98 (vs. consensus mean)Not specifiedNot specified[3][4]
Non-Deuterated Internal Standards

While not as ideal as their deuterated counterparts, non-deuterated internal standards can be a cost-effective alternative. Their performance, however, may be more susceptible to matrix effects.

Internal StandardAnalytical MethodLinearity RangeCorrelation Coefficient (r²)LLOQULOQReference
Mirtazapine LC-MS/MS0.10 - 200 ng/mLNot specified0.10 ng/mL200 ng/mL[5]
Olanzapine, Imipramine, Amitriptyline HPLC25 - 800 ng/mlNot specifiedNot specifiedNot specified[6]
Irbesartan LC/MS2 - 300 ng/mL> 0.9993Not specifiedNot specified[7]
Risperidone HPLC100 - 800 ng/mL0.997Not specifiedNot specified[8]

Experimental Protocols

The assessment of linearity and range is a fundamental component of bioanalytical method validation. Below is a typical experimental protocol for determining these parameters for the quantification of clozapine in human plasma using LC-MS/MS with an internal standard.

Protocol for Linearity and Range Assessment

1. Preparation of Calibration Standards:

  • A stock solution of clozapine is prepared in a suitable organic solvent (e.g., methanol).

  • A series of working standard solutions are prepared by serially diluting the stock solution.

  • Calibration standards are prepared by spiking a known volume of the working standard solutions into blank human plasma to achieve a minimum of six to eight non-zero concentration levels. The concentration range should encompass the expected therapeutic range of clozapine.

2. Preparation of Quality Control (QC) Samples:

  • QC samples are prepared in blank human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). These concentrations should be within the calibration curve range.

3. Sample Extraction:

  • To a fixed volume of each calibration standard and QC sample, a precise amount of the internal standard solution (e.g., this compound) is added.

  • Protein precipitation is a common extraction method, where a precipitating agent (e.g., acetonitrile or methanol) is added to the plasma samples.

  • The samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected and may be further diluted or directly injected into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • The extracted samples are injected onto a suitable liquid chromatography column (e.g., C18) for separation of clozapine and the internal standard from endogenous plasma components.

  • The separated compounds are then introduced into the mass spectrometer.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both clozapine and the internal standard.

5. Data Analysis and Acceptance Criteria:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.

  • The linearity of the calibration curve is evaluated using a weighted linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The calculated concentrations of the calibration standards should be within ±15% of the nominal values, except for the LLOQ, which should be within ±20%.

  • The range of the method is defined by the LLOQ and the ULOQ of the calibration curve that meets the acceptance criteria for accuracy and precision.

Visualizing the Workflow

To further clarify the process, the following diagram illustrates the typical experimental workflow for assessing the linearity and range of an analytical method for clozapine quantification.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_data Data Evaluation A Prepare Clozapine Stock & Working Solutions C Spike Blank Plasma to Create Calibration Standards (≥6 levels) A->C B Prepare Internal Standard (e.g., this compound) Stock Solution E Add Internal Standard to all Samples (Standards & QCs) B->E C->E D Spike Blank Plasma to Create Quality Control Samples (LQC, MQC, HQC) D->E F Perform Protein Precipitation (e.g., with Acetonitrile) E->F G Vortex and Centrifuge F->G H Collect Supernatant G->H I Inject Supernatant into LC-MS/MS System H->I J Acquire Data in MRM Mode I->J K Calculate Peak Area Ratios (Analyte/IS) J->K L Construct Calibration Curve (Peak Area Ratio vs. Concentration) K->L M Perform Weighted Linear Regression L->M N Assess Linearity (r² ≥ 0.99) and Accuracy (±15% of nominal, ±20% for LLOQ) M->N O Define Linear Range (LLOQ to ULOQ) N->O

Workflow for Linearity and Range Assessment.

References

A Comparative Guide to the Limit of Detection and Quantification for Clozapine Using Clozapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the antipsychotic drug clozapine when using its deuterated analog, Clozapine-d4, as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of clozapine in biological matrices.

This compound is a stable-labeled internal standard widely employed in the quantification of clozapine by mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its use is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method.

Comparison of Analytical Performance

The LOD and LOQ are critical parameters in bioanalytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The use of this compound as an internal standard in LC-MS/MS methods generally results in low LOD and LOQ values, enabling the sensitive measurement of clozapine in therapeutic drug monitoring and pharmacokinetic studies.

The following table summarizes the LOD and LOQ values for clozapine from various studies, highlighting the performance of methods using this compound compared to other analytical approaches.

AnalyteInternal StandardAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
ClozapineIsotope Dilution (implicitly uses deuterated standard)ID-LC-MS/MSHuman Plasma0.91 ng/g2.73 ng/g
ClozapineThis compound, Norclozapine-d8, Clozapine-d8LC-MS/MSPlasmaNot explicitly stated0.01 mg/L (10 ng/mL)
ClozapineThis compoundRapidFire/MS/MSHuman SerumNot explicitly stated20 ng/mL (Lower limit of linear range)
ClozapineNot statedHPLC-UVNot specified0.02 µg/mL (20 ng/mL)0.06 µg/mL (60 ng/mL)
ClozapineNot statedPaper Spray MSSerum1.4 ng/mL5 ng/mL
ClozapineGlyburideQ-TOF LC/MSRat PlasmaNot explicitly stated1 ng/mL
ClozapineDiazepamHPLC-UVHuman PlasmaNot explicitly stated25 ng/mL
ClozapineNot statedVariousSalivaNot explicitly stated0.1 - 15 ng/mL

As the data indicates, methods employing isotope dilution mass spectrometry with deuterated internal standards like this compound achieve excellent sensitivity with LOQs in the low ng/mL range. While other methods can also offer high sensitivity, the use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis using mass spectrometry due to its ability to effectively compensate for matrix effects and variations in extraction efficiency.

Experimental Protocols

A detailed experimental protocol for the determination of clozapine's LOD and LOQ using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a representative example based on methodologies described in the cited literature.

1. Reagents and Materials

  • Clozapine certified reference material

  • This compound certified reference material

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Drug-free human plasma

  • Standard laboratory equipment (pipettes, centrifuges, vials)

2. Instrumentation

  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • A C18 or similar reversed-phase HPLC column.

3. Sample Preparation (Protein Precipitation)

  • Prepare a stock solution of this compound (internal standard) in methanol at a concentration of, for example, 100 ng/mL.

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 300 µL of the internal standard stock solution in a microcentrifuge tube.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. Calibration Standards and Quality Controls

  • Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of clozapine, typically ranging from 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.

5. LC-MS/MS Analysis

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to separate clozapine and this compound from endogenous plasma components.

  • Injection Volume: 5-10 µL

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both clozapine and this compound in Multiple Reaction Monitoring (MRM) mode.

6. Determination of LOD and LOQ

  • LOD: Typically determined as the concentration that yields a signal-to-noise ratio of at least 3.

  • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., relative standard deviation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value). This is often the lowest non-zero calibration standard.

Visualizations

Experimental Workflow for LOD and LOQ Determination

G Experimental Workflow for LOD/LOQ Determination cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination start Start with Drug-Free Plasma spike_cal Spike with Clozapine Standards start->spike_cal spike_is Add this compound (Internal Standard) spike_cal->spike_is precip Protein Precipitation (e.g., with Acetonitrile) spike_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate curve Construct Calibration Curve integrate->curve calc_lod Calculate LOD (S/N ≥ 3) curve->calc_lod calc_loq Determine LOQ (Lowest Standard with Acceptable Precision & Accuracy) curve->calc_loq

Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Clozapine Signaling Pathway

The therapeutic effects of clozapine are believed to be mediated through its interaction with multiple neurotransmitter receptors, primarily dopamine and serotonin receptors.[2]

G Simplified Clozapine Signaling Pathway cluster_receptors Receptor Targets cluster_effects Downstream Effects clozapine Clozapine d2 Dopamine D2 Receptor clozapine->d2 Antagonism ht2a Serotonin 5-HT2A Receptor clozapine->ht2a Antagonism other Other Receptors (Adrenergic, Cholinergic, Histaminergic) clozapine->other Antagonism dopamine_signal Modulation of Dopamine Signaling d2->dopamine_signal serotonin_signal Modulation of Serotonin Signaling ht2a->serotonin_signal therapeutic Antipsychotic Therapeutic Effects other->therapeutic dopamine_signal->therapeutic serotonin_signal->therapeutic

Caption: Clozapine's primary mechanism of action involves antagonism of dopamine and serotonin receptors.

References

A Comparative Guide to the Performance of Clozapine-d4 and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance characteristics of Clozapine-d4 and its prominent structural analogs, such as Olanzapine and Quetiapine. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual diagrams to elucidate key processes and relationships.

This compound: Performance as an Internal Standard

This compound is a deuterated form of clozapine, where four hydrogen atoms are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of clozapine and its metabolites in biological matrices using mass spectrometry. Its primary performance characteristic is its ability to mimic the chemical and physical behavior of the unlabeled analyte (clozapine) during sample preparation and ionization, while being distinguishable by its higher mass. This ensures accurate and precise quantification by correcting for matrix effects and variations in instrument response.

Experimental Protocol: Quantification of Clozapine using this compound by LC-MS/MS

A common application for this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for therapeutic drug monitoring.

1. Sample Preparation:

  • Protein Precipitation: To a 200 µL serum sample, add 400 µL of acetonitrile containing 0.1% formic acid.[1]

  • Internal Standard Spiking: Add 100 µL of methanol containing a known concentration of this compound (e.g., 200 ng/mL).[1]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at 2,000 xg for 10 minutes to pellet the precipitated proteins.[1]

  • Dilution: Transfer the supernatant to a new 96-well plate and dilute 1:10 with water before injection.[1]

2. Liquid Chromatography (LC):

  • Column: A Synergi Polar RP column or equivalent is often used for chromatographic separation.[2]

  • Mobile Phase: Gradient elution is typically performed using a mixture of an aqueous component (e.g., 1 mM ammonium formate) and an organic solvent like methanol.[2]

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Positive electrospray ionization (ESI+) is used.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2][3]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both clozapine and the this compound internal standard. For example:

    • Clozapine: m/z 327 → m/z 270[4]

    • This compound: m/z 331.2 → m/z 272[3]

The workflow for this analytical process is illustrated below.

G Experimental Workflow for Clozapine Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Serum Sample Collection p2 Spike with this compound (Internal Standard) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifugation & Supernatant Transfer p3->p4 a1 LC Separation p4->a1 a2 ESI+ Ionization a1->a2 a3 MS/MS Detection (MRM) a2->a3 d2 Calculate Analyte/IS Ratio a3->d2 d1 Generate Calibration Curve d3 Quantify Clozapine Concentration d2->d3

Workflow for quantifying clozapine using an internal standard.
Performance Data

LC-MS/MS methods utilizing this compound demonstrate excellent performance, with high precision, accuracy, and low limits of quantification, making them suitable for clinical research and therapeutic drug monitoring.

ParameterTypical ValueReference
Lower Limit of Quantification (LOQ)1.0 ng/mL (in serum)[2]
Linearity Range1.0 - 2,000 ng/mL[2]
Intraday/Interday Precision (%RSD)< 15%[4]
Accuracy (Bias)< ±10%[2]
Extraction Efficiency52% to 85% (in serum)[2]

Structural Analogs: Comparative Performance

Clozapine is the prototype "atypical" antipsychotic, characterized by its multi-receptor binding profile.[5] Its structural analogs, such as Olanzapine and Quetiapine, were developed to replicate its therapeutic efficacy while potentially improving its side-effect profile. These compounds share a similar tricyclic dibenzodiazepine core but differ in key structural elements, leading to distinct pharmacological properties.[6]

G Structural Relationship of Clozapine and Analogs Clozapine Clozapine (Dibenzodiazepine) Olanzapine Olanzapine (Thienobenzodiazepine) Clozapine->Olanzapine Bioisosteric replacement of Phenyl with Thiophene ring Quetiapine Quetiapine (Dibenzothiazepine) Clozapine->Quetiapine Structural Modification JL18 JL 18 (Pyridobenzodiazepine) Clozapine->JL18 Bioisosteric Derivative

Key structural analogs of clozapine.
Receptor Binding Profiles

The therapeutic effects and side effects of clozapine and its analogs are largely determined by their affinities for various neurotransmitter receptors. Clozapine's "atypical" nature is often attributed to its high affinity for serotonin 5-HT2A receptors relative to its affinity for dopamine D2 receptors.[7][8] It also exhibits a notably higher affinity for the D4 receptor compared to the D2 receptor.[9][10][11]

ReceptorClozapine (Ki, nM)Olanzapine (Ki, nM)Quetiapine (Ki, nM)
Dopamine D275[12]Moderate Affinity[7]Moderate Affinity
Dopamine D4<10[10]High AffinityModerate Affinity
Serotonin 5-HT2A<10[10]High Affinity[7]Moderate Affinity
Muscarinic M19.5[12]High Affinity[7]Lower Affinity
Histamine H1High Affinity[7]High Affinity[7]High Affinity
Adrenergic α1<10[10]High Affinity[7]High Affinity

Note: Ki values can vary between studies based on experimental conditions. This table represents a generalized affinity profile.

This multi-receptor activity is central to the mechanism of action for these atypical antipsychotics.

G Simplified Signaling Pathway for Atypical Antipsychotics cluster_drug Atypical Antipsychotics cluster_receptors Receptor Targets cluster_effects Clinical & Side Effects Clozapine Clozapine & Analogs D2 Dopamine D2 Clozapine->D2 Antagonism D4 Dopamine D4 Clozapine->D4 Antagonism S2A Serotonin 5-HT2A Clozapine->S2A Antagonism M1 Muscarinic M1 Clozapine->M1 Antagonism H1 Histamine H1 Clozapine->H1 Antagonism AP_Effect Antipsychotic Efficacy D2->AP_Effect EPS Low Extrapyramidal Symptoms (EPS) D2->EPS High D2 block causes EPS S2A->AP_Effect S2A->EPS Mitigates EPS Metabolic Metabolic Effects (Weight Gain, etc.) S2A->Metabolic Anticholinergic Anticholinergic Effects (Dry Mouth, etc.) M1->Anticholinergic H1->Metabolic Sedation Sedation H1->Sedation

Multi-receptor antagonism by clozapine and its analogs.
Metabolic and Side Effect Profiles

A critical differentiator among clozapine and its analogs is their propensity to cause metabolic side effects, such as weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[13] Clozapine and olanzapine are associated with the highest risk for these metabolic disturbances.[13][14]

ParameterClozapineOlanzapineQuetiapine
Metabolic Risk High [13][14]High [13][14]Medium [14][15]
Weight GainSignificant[15]Significant[16]Moderate[15]
Cholesterol IncreaseSignificant[15]Significant[16]Moderate[15]
Triglyceride IncreaseSignificant[15]Significant[16]Moderate[15]
Other Common Side Effects
Agranulocytosis Risk~1% (Requires monitoring)[9]Not typically associatedNot typically associated
HypersalivationHigh frequency[7]Less frequentLess frequent
SedationHigh frequency[7]CommonCommon[17]
Anticholinergic EffectsStronger blockade than olanzapine[18]PresentLess pronounced

A prospective study comparing clozapine and quetiapine found that the clozapine group had a significantly greater increase in weight, BMI, cholesterol, and triglycerides over 14 weeks.[15] Conversely, olanzapine treatment has been associated with more severe weight gain and a more disturbed lipid profile than quetiapine in some studies.[16]

Conclusion

This compound serves as a robust and reliable internal standard, enabling the precise quantification of clozapine for pharmacokinetic studies and clinical monitoring. Its performance is characterized by high accuracy and sensitivity within established LC-MS/MS protocols.

When comparing clozapine to its structural analogs, a trade-off between therapeutic efficacy and side-effect profiles becomes apparent. Clozapine remains a highly effective antipsychotic, particularly for treatment-resistant schizophrenia, but carries significant metabolic risks and the rare but serious risk of agranulocytosis.[8][9] Analogs like olanzapine and quetiapine offer similar multi-receptor antagonism but with differing side-effect liabilities. Olanzapine shares a high metabolic risk with clozapine, while quetiapine is generally considered to have a moderate metabolic risk profile.[13][14][15] The choice between these compounds in a research or clinical setting depends on the specific performance characteristics being prioritized, whether it be receptor selectivity, metabolic impact, or overall therapeutic effect.

References

Assessing the Isotopic Purity of Clozapine-d4 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of deuterated internal standards is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. The isotopic purity of these standards, such as Clozapine-d4, is a critical parameter that directly influences the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a comparative overview of methodologies used to assess the isotopic purity of this compound standards and presents a framework for evaluating and comparing different sources of this critical reagent.

The Critical Role of Isotopic Purity

This compound is a deuterated analog of the atypical antipsychotic drug Clozapine. It is frequently used as an internal standard (IS) in bioanalytical methods to correct for sample preparation variability and matrix effects. The underlying assumption of this application is that the IS is chemically and physically identical to the analyte of interest. However, the presence of non-deuterated (d0) or partially deuterated species (d1, d2, d3) in the this compound standard can interfere with the accurate quantification of the native analyte, especially at the lower limit of quantification (LLOQ). Therefore, rigorous assessment of isotopic purity is mandatory for method validation and routine sample analysis.

Analytical Methodologies for Isotopic Purity Assessment

The primary techniques for determining the isotopic distribution of deuterated compounds are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): This is the most direct and common method for evaluating isotopic purity. By analyzing the mass spectrum of the this compound standard, the relative abundances of the deuterated species (d4) and its isotopic congeners (d0 to d3, and d5+) can be determined. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are preferred for their ability to resolve isotopic peaks and provide accurate mass measurements.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H (Deuterium) NMR can provide valuable information about the location and extent of deuteration. ¹H NMR can be used to quantify the residual, non-deuterated protons at the sites of deuteration, while ²H NMR can directly detect the deuterium atoms.

Experimental Protocol: Isotopic Purity Assessment by LC-HRMS

This section details a representative protocol for assessing the isotopic purity of a this compound standard using Liquid Chromatography-High Resolution Mass Spectrometry.

Objective: To determine the isotopic distribution and quantify the percentage of the d0 isotopologue in a this compound standard.

Materials:

  • This compound standard (from Supplier A, B, or C)

  • Clozapine (d0) reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 acetonitrile:water.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Full Scan MS (no fragmentation)

    • Scan Range: m/z 320-340

    • Resolution: >25,000 FWHM

    • Key Ions to Monitor:

      • Clozapine (d0): C₁₈H₁₉ClN₄ - [M+H]⁺ ≈ 327.1371 m/z

      • This compound: C₁₈H₁₅D₄ClN₄ - [M+H]⁺ ≈ 331.1622 m/z

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound working solution.

    • Identify the monoisotopic peak for the fully deuterated species ([M+H]⁺ for d4).

    • Identify and integrate the peak areas for the d0, d1, d2, and d3 isotopologues.

    • Calculate the percentage of each isotopologue relative to the sum of all clozapine-related isotopic peaks.

    • The isotopic purity is typically reported as the percentage of the desired deuterated species (d4). The critical value for bioanalysis is often the percentage of the d0 species present.

Comparative Data

The following table summarizes hypothetical, yet representative, data for this compound standards obtained from three different suppliers, as determined by the LC-HRMS protocol described above.

Parameter Supplier A Supplier B Supplier C
Advertised Purity >98%>99%>98%
Deuterated Form (d4) % 99.5%99.8%99.2%
d0 Contribution % 0.05%<0.01%0.15%
d1 Contribution % 0.10%0.03%0.20%
d2 Contribution % 0.15%0.06%0.25%
d3 Contribution % 0.20%0.10%0.20%
Lot Number A-123B-456C-789
Analytical Method LC-HRMSLC-HRMSLC-HRMS

Interpretation:

  • Supplier B demonstrates the highest isotopic purity with a d4 percentage of 99.8% and the lowest contribution from the non-deuterated (d0) species at less than 0.01%. This standard would be the most suitable for sensitive bioanalytical assays where the concentration of the analyte may be very low.

  • Supplier A provides a high-purity standard suitable for most applications, with a very low d0 contribution.

  • Supplier C shows a slightly lower isotopic purity and a higher percentage of the d0 isotopologue. While still a high-purity standard, the 0.15% d0 contribution could potentially impact the quantification of low-level samples and should be carefully evaluated during method validation.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting and validating a this compound internal standard.

G cluster_0 Selection & Initial Assessment cluster_1 Experimental Verification cluster_2 Final Decision A Identify Potential Suppliers (A, B, C) B Request & Review Certificates of Analysis (CoA) A->B C Compare Advertised Purity & d0 Contribution B->C D Procure Samples for In-House Verification C->D E Prepare Standard Solutions (1 µg/mL) D->E F LC-HRMS Analysis (Full Scan ESI+) E->F G Integrate Isotopic Peaks (d0 to d4) F->G H Calculate Isotopic Purity & d0 Percentage G->H I Compare Experimental Data (Table 1) H->I J Select Standard with Lowest d0 & Highest Purity I->J K Qualify for Use in Validated Bioanalytical Method J->K

A Comparative Analysis of HPLC-UV and LC-MS/MS for Clozapine Quantification with Clozapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the analytical performance of two common chromatographic techniques for the therapeutic drug monitoring of the atypical antipsychotic, clozapine. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of clozapine, with a focus on the use of its deuterated internal standard, Clozapine-d4. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these analytical methods.

Executive Summary

The choice between HPLC-UV and LC-MS/MS for clozapine analysis hinges on the specific requirements of the application, primarily the need for sensitivity, selectivity, and throughput. While HPLC-UV offers a cost-effective and robust solution for routine therapeutic drug monitoring, LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical studies and applications requiring low detection limits. The use of a deuterated internal standard like this compound is highly recommended for both techniques to ensure the accuracy and precision of the results by compensating for matrix effects and variability in sample preparation.

Data Presentation: Performance Comparison

The following tables summarize the key quantitative performance characteristics of HPLC-UV and LC-MS/MS for the analysis of clozapine. Data has been compiled from various scientific studies.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 5 - 23.6 ng/mL[1][2]0.1 - 0.91 ng/mL[3][4]
Limit of Quantification (LOQ) 20 - 25 ng/mL[5][6]1 - 2.73 ng/mL[4][7]
Linearity Range 25 - 2000 ng/mL[6]0.1 - 200 ng/mL[3] to 25 - 1000 ng/mL[8]
Precision (%CV) < 15%[5]< 15%[3]
Accuracy (%Recovery) 96 - 105%[5]97.8 - 99.3%[4]

Table 1: Comparison of Quantitative Performance Parameters.

Experimental Workflows

The analytical workflows for both HPLC-UV and LC-MS/MS involve similar initial steps of sample preparation, followed by distinct separation and detection principles.

Caption: Figure 1: Analytical Workflows for Clozapine Analysis

Experimental Protocols

HPLC-UV Method

A representative HPLC-UV method for the determination of clozapine in human plasma is detailed below.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add the internal standard (this compound).

  • Add a suitable extraction solvent (e.g., a mixture of ethyl acetate, n-hexane, and isopropanol)[9].

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[5].

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 48:52, v/v)[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm[5].

  • Injection Volume: 50 µL.

LC-MS/MS Method

A typical LC-MS/MS method for the quantification of clozapine in human plasma is outlined below. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects inherent in biological samples.

1. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 100 µL), add the internal standard (this compound).

  • Add a protein precipitating agent like acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or further diluted before injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Clozapine: m/z 327.1 -> 270.1[10]

    • This compound: m/z 331.1 -> 274.1 (example transition)

Discussion of Comparative Analysis

Sensitivity and Selectivity

The most significant advantage of LC-MS/MS over HPLC-UV is its superior sensitivity and selectivity. The limit of detection (LOD) and limit of quantification (LOQ) for LC-MS/MS are typically one to two orders of magnitude lower than those for HPLC-UV[1][2][3][4]. This high sensitivity is critical for pharmacokinetic studies, especially when analyzing low concentrations of the drug. The selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, minimizes interference from endogenous matrix components and metabolites, leading to more accurate and reliable quantification[11].

Linearity and Dynamic Range

Both techniques can provide excellent linearity over a clinically relevant concentration range. However, LC-MS/MS often offers a wider linear dynamic range, which can be advantageous when analyzing samples with large variations in clozapine concentrations[3][6][8].

Throughput and Cost

HPLC-UV systems are generally less expensive to purchase and maintain than LC-MS/MS instruments. The operational complexity of HPLC-UV is also lower, making it more accessible for routine clinical laboratories. In terms of throughput, while traditional LC methods can have longer run times, the development of ultra-high-performance liquid chromatography (UHPLC) has significantly reduced analysis times for both techniques. However, some rapid LC-MS/MS methods can achieve analysis times of less than two minutes per sample[12].

Role of this compound

The use of a stable isotope-labeled internal standard such as this compound is a cornerstone of robust bioanalytical method development, particularly for LC-MS/MS. This compound co-elutes with the unlabeled clozapine and experiences similar ionization suppression or enhancement effects in the mass spectrometer source. By calculating the ratio of the analyte peak area to the internal standard peak area, these matrix effects can be effectively compensated for, leading to highly accurate and precise measurements. While not as common, deuterated internal standards can also be beneficial in HPLC-UV methods to correct for variability in sample extraction and injection volume.

Conclusion

  • HPLC-UV is a reliable and cost-effective workhorse for routine therapeutic drug monitoring where the expected concentrations are well within its detection limits. Its simplicity and lower cost make it a practical choice for many clinical settings.

  • LC-MS/MS is the preferred method for research, drug development, and clinical applications that demand the highest levels of sensitivity, specificity, and accuracy. Its ability to quantify low drug concentrations and minimize interferences makes it indispensable for pharmacokinetic studies and for obtaining reliable data from complex biological matrices. The integration of a deuterated internal standard like this compound is paramount for achieving the highest quality data with LC-MS/MS.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Clozapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents, such as the deuterated antipsychotic drug Clozapine-d4, is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of this compound, ensuring the protection of both personnel and the environment.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including deuterated compounds used in research, is governed by a framework of regulations. In the United States, the Environmental Protection Agency (EPA) sets forth guidelines under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous waste.[1][2][3] Additionally, state and local regulations may impose more stringent requirements.[1][4] It is the responsibility of the waste generator to correctly classify and manage their waste in accordance with all applicable laws.[4]

Deuterated compounds, while not radioactive, should be treated as hazardous chemical waste.[5] The Safety Data Sheet (SDS) for Clozapine and its deuterated analogs indicates that it is toxic if swallowed and may cause heritable genetic damage, highlighting the need for careful handling and disposal.[6]

This compound Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting. Adherence to these procedures will help ensure a safe and compliant waste management process.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.[5] This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).

  • Segregate Waste Streams: Do not mix this compound waste with other waste types, such as non-hazardous trash or biohazardous waste. Maintain separate, clearly labeled waste containers for different categories of chemical waste (e.g., chlorinated vs. non-chlorinated solvents).[5]

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, all personnel must wear appropriate PPE as specified in the compound's SDS. This includes, but is not limited to:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A lab coat

3. Containerization and Labeling:

  • Waste Containers: Use only approved, leak-proof, and chemically compatible containers for the collection of this compound waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound." The label should also include the date when waste was first added to the container.

4. Disposal of Contaminated Materials:

  • Solid Waste: Items such as contaminated gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple-rinsing, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[5]

5. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are kept closed except when adding waste.

  • Follow all institutional guidelines for the storage of hazardous waste, including limitations on the amount of waste that can be accumulated and the time it can be stored.

6. Final Disposal:

  • Licensed Waste Disposal Service: The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.[6][7] This is a mandatory step to ensure the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner.

  • Documentation: Maintain a detailed inventory of all hazardous waste generated and disposed of. This includes the name of the chemical, the quantity, and the date of disposal. These records are essential for regulatory compliance.

Quantitative Data Summary

For the disposal of this compound, specific quantitative limits are typically determined by the licensed waste disposal vendor and local regulations rather than being intrinsic to the compound itself. However, the following table summarizes key classifications that guide disposal procedures.

ParameterClassification/GuidelineSource
UN Number UN2811[7]
UN Proper Shipping Name Toxic solid, organic, n.o.s. (Clozapine)[7]
Transport Hazard Class 6.1 (Toxic)[7]
Packaging Group III[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

ClozapineD4_Disposal_Workflow This compound Disposal Workflow start Start: Generation of This compound Waste identify_waste 1. Identify Waste Stream (Solid, Liquid, Sharps) start->identify_waste ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe segregate 3. Segregate Waste ppe->segregate containerize_solid 4a. Place in Labeled Solid Hazardous Waste Container segregate->containerize_solid Solid Waste containerize_liquid 4b. Place in Labeled Liquid Hazardous Waste Container segregate->containerize_liquid Liquid Waste rinse_container 4c. Triple-Rinse Empty Container segregate->rinse_container Empty Container store 5. Store in Designated Hazardous Waste Area containerize_solid->store containerize_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container as Non-Hazardous Waste rinse_container->dispose_rinsed_container collect_rinsate->containerize_liquid schedule_pickup 6. Arrange for Pickup by Licensed Disposal Vendor store->schedule_pickup document 7. Complete Waste Disposal Documentation schedule_pickup->document end End: Compliant Disposal document->end

This compound Disposal Workflow Diagram

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. This commitment not only protects the health and well-being of laboratory personnel but also builds trust in the scientific community's dedication to responsible chemical management.

References

Essential Safety and Handling Protocols for Clozapine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds such as Clozapine-d4. This deuterated analog of the atypical antipsychotic drug Clozapine requires stringent handling and disposal procedures to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and compliant laboratory environment.

Health Hazard Information

This compound is classified as a hazardous substance. While specific toxicological data for the deuterated form is limited, it should be handled with the same precautions as its non-deuterated counterpart, Clozapine. Clozapine is toxic if swallowed and is suspected of causing genetic defects and damaging fertility or the unborn child.

Quantitative Data Summary

The following tables summarize key quantitative data for Clozapine, which should be considered indicative for this compound.

Table 1: Toxicological Data for Clozapine

ParameterSpeciesRouteValue
LD50RatIntravenous41.6 mg/kg[1]
Therapeutic Plasma LevelHuman-350 - 600 ng/mL[2]
Toxic Plasma LevelHuman-> 1000 ng/mL[2]

Table 2: Physical and Chemical Properties of Clozapine

PropertyValue
Molecular Weight326.83 g/mol [3]
AppearanceYellow crystalline solid[1]
Melting Point183-184 °C[1]

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound. The following step-by-step protocol outlines the necessary precautions from preparation to post-handling procedures.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

Table 3: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile, neoprene, or butyl rubber gloves.Provides a robust barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals, while butyl and neoprene gloves provide superior protection against many solvents and corrosive materials.[4] Specific breakthrough time data for Clozapine is not readily available; therefore, gloves should be changed immediately upon contamination.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.
Body Protection A fully buttoned lab coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Necessary when handling the powder outside of a fume hood or in case of a spill.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Remove contaminated clothing and PPE immediately and dispose of them as hazardous waste.

Disposal Plan for this compound

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Identification: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be classified as hazardous chemical waste.

  • Waste Segregation and Storage:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid waste should be collected in a separate, compatible, and labeled container.

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal Method:

    • The primary recommended method for the disposal of hazardous chemical waste is incineration by a licensed waste disposal contractor.[5][6][7] This method ensures the complete destruction of the compound.

    • Landfill disposal should only be considered if incineration is not a viable option and must be done in a designated hazardous waste landfill in accordance with local, state, and federal regulations.[8]

  • Documentation: Maintain a detailed log of all disposed this compound waste, including quantities and disposal dates.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Conduct Risk Assessment B Verify Fume Hood Certification A->B C Gather Required PPE B->C D Prepare Spill Kit C->D E Don Appropriate PPE D->E F Handle this compound in Fume Hood E->F G Weigh and Prepare Solutions F->G H Label All Containers G->H I Decontaminate Work Area H->I J Segregate Hazardous Waste I->J K Dispose of Waste via Licensed Contractor J->K L Doff PPE and Wash Hands K->L

Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.